Isononane, chloro-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
65155-47-7 |
|---|---|
Molecular Formula |
C10H21Cl |
Molecular Weight |
176.72 g/mol |
IUPAC Name |
(6S)-6-chloro-2-methylnonane |
InChI |
InChI=1S/C10H21Cl/c1-4-6-10(11)8-5-7-9(2)3/h9-10H,4-8H2,1-3H3/t10-/m0/s1 |
InChI Key |
LTIRMQJEHWSVTA-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](CCCC(C)C)Cl |
Canonical SMILES |
CCCC(CCCC(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Chloroisononane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathways, mechanisms, and experimental considerations for the preparation of chloroisononane, a chlorinated derivative of the branched alkane, isononane. The primary focus is on the free-radical photochlorination of isononane isomers, particularly 2,2,4-trimethylpentane, a common representative.
Introduction
Chloroisononanes are alkyl chlorides derived from isononane, a C9 branched-chain alkane. The specific isomer of isononane significantly influences the potential products of chlorination. A highly branched and commonly referenced isomer is 2,2,4-trimethylpentane (also known as isooctane). The synthesis of chloroisononanes is predominantly achieved through free-radical halogenation, a foundational reaction in organic chemistry that allows for the functionalization of otherwise inert alkanes. This process, however, is known for its lack of selectivity, often resulting in a mixture of isomeric products.[1][2] Understanding the underlying mechanisms and factors governing product distribution is crucial for controlling the reaction outcome.
Synthesis Pathway: Free-Radical Photochlorination
The most common method for the synthesis of chloroisononane is the direct photochlorination of isononane. This reaction proceeds via a free-radical chain mechanism, which is initiated by the input of energy in the form of ultraviolet (UV) light or heat.[2][3]
The overall reaction for the monochlorination of isononane can be represented as:
C₉H₂₀ + Cl₂ --(UV light)--> C₉H₁₉Cl + HCl
This reaction typically yields a mixture of monochlorinated isomers, and further chlorination can occur to produce dichlorinated and polychlorinated products.[1][3]
Reaction Mechanism
The free-radical chlorination of alkanes proceeds through a well-established three-step chain mechanism: initiation, propagation, and termination.[3][4]
Step 1: Initiation The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon absorption of UV light.[3][4]
Step 2: Propagation The propagation phase consists of two key steps that constitute the chain reaction. First, a chlorine radical abstracts a hydrogen atom from the isononane molecule to form hydrogen chloride (HCl) and an isononyl radical. Second, the isononyl radical reacts with another chlorine molecule to produce chloroisononane and a new chlorine radical, which can then continue the chain.[4]
Step 3: Termination The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, including the combination of two chlorine radicals, two isononyl radicals, or a chlorine radical and an isononyl radical.[4]
The logical flow of the free-radical chlorination mechanism is illustrated in the diagram below.
Caption: Free-Radical Chlorination Mechanism.
Regioselectivity
Free-radical chlorination is known for its poor regioselectivity, meaning it can produce a mixture of isomers. The distribution of these isomers is determined by both statistical factors (the number of each type of hydrogen atom) and the relative reactivity of the different C-H bonds.[1] The reactivity of C-H bonds towards chlorination follows the order: tertiary > secondary > primary. This is due to the greater stability of the corresponding free radical intermediates.[1]
For a highly branched alkane like 2,2,4-trimethylpentane (isooctane), there are several distinct types of hydrogen atoms, leading to multiple possible monochlorinated products. The photochemical chlorination of 2,2,4-trimethylpentane results in four isomeric monochlorides.[1][5][6] A video demonstration illustrates the determination of all possible monochlorination products for isooctane.[7]
Quantitative Data
The product distribution in the monochlorination of branched alkanes is a critical aspect for synthetic applications. For the photochlorination of 2,2,4-trimethylpentane, the two primary chlorides constitute 65% of the monochloride fraction.[1][6] The relative reactivity of primary, secondary, and tertiary C-H bonds towards chlorination has been experimentally determined to be approximately 1 : 3.8 : 5.0 at room temperature.[8]
The following table summarizes the expected monochlorination products of 2,2,4-trimethylpentane and their estimated yields based on available data.
| Product Name | Structure | Type of C-H Substituted | Estimated Yield (%) |
| 1-Chloro-2,2,4-trimethylpentane | ClCH₂-C(CH₃)₂-CH₂-CH(CH₃)₂ | Primary | Part of the 65% primary chlorides |
| 1-Chloro-2,4,4-trimethylpentane | (CH₃)₂CH-CH₂-C(CH₃)₂-CH₂Cl | Primary | Part of the 65% primary chlorides |
| 3-Chloro-2,2,4-trimethylpentane | (CH₃)₃C-CHCl-CH(CH₃)₂ | Secondary | 35% (combined for all non-primary) |
| 2-Chloro-2,4,4-trimethylpentane | (CH₃)₂CH-CH₂-C(CH₃)₂Cl | Tertiary | 35% (combined for all non-primary) |
Note: The individual yields of the two primary chlorides and the secondary and tertiary chlorides are not precisely detailed in the available search results, but the combined percentages are provided.
Experimental Protocols
While a specific, detailed protocol for the synthesis of chloroisononane from isononane was not found in the search results, a general procedure for the free-radical chlorination of a branched alkane can be outlined based on established methods for similar reactions. The following is a representative, generalized protocol.
Objective: To synthesize monochlorinated isomers of isononane via photochemical chlorination.
Materials:
-
Isononane (e.g., 2,2,4-trimethylpentane)
-
Chlorine gas (Cl₂) or a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)
-
UV lamp (mercury vapor lamp or similar)
-
Reaction vessel (e.g., three-necked flask) equipped with a gas inlet, condenser, and magnetic stirrer
-
Gas washing bottle to neutralize excess chlorine and HCl gas (e.g., with NaOH solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Fractional distillation apparatus or gas chromatograph for product separation and analysis
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The reaction vessel is charged with isononane and the inert solvent.
-
Initiation: The UV lamp is positioned to irradiate the reaction vessel.
-
Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. Alternatively, if using sulfuryl chloride, it is added to the reaction mixture, often with a radical initiator like AIBN. The reaction is typically carried out at room temperature or slightly below.
-
Monitoring: The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas or by analytical techniques such as gas chromatography (GC).
-
Workup: Once the desired level of chlorination is achieved, the UV lamp is turned off, and the gas flow is stopped. The reaction mixture is washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove HCl and any remaining chlorine. The organic layer is then washed with water and dried over a suitable drying agent.
-
Purification and Analysis: The solvent is removed using a rotary evaporator. The resulting mixture of chloroisononane isomers can be separated by fractional distillation under reduced pressure or analyzed by gas chromatography to determine the product distribution.
The workflow for a typical photochlorination experiment is depicted below.
Caption: Experimental Workflow for Photochlorination.
Characterization
The identification and characterization of the resulting chloroisononane isomers are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for determining the structure of the different isomers by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms. While specific NMR data for chloroisononane isomers were not found, ¹H NMR data for the starting material, 2,2,4-trimethylpentane, is available and would serve as a baseline for comparison.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the C-Cl bond, which typically shows a characteristic absorption in the fingerprint region of the spectrum.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and can provide information about their structure through fragmentation patterns. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) is a key diagnostic feature in the mass spectrum of chlorinated compounds.
Conclusion
The synthesis of "Isononane, chloro-" is primarily achieved through the free-radical photochlorination of isononane. While this method is effective for introducing a chlorine atom onto the alkane backbone, it generally results in a mixture of monochlorinated isomers due to the relatively low selectivity of the chlorine radical. The product distribution is influenced by the statistical availability of different types of C-H bonds and the inherent stability of the intermediate alkyl radicals. For highly branched isomers like 2,2,4-trimethylpentane, a complex mixture of products is expected. Careful control of reaction conditions and effective purification techniques are therefore essential for isolating specific chloroisononane isomers for further applications in research and development.
References
- 1. Photochemical chlorination of 2,2,4-trimethylpentane gives four isomeric .. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic chemistry - How many products does this reaction yield? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. brainly.com [brainly.com]
- 6. Solved Photochemical chlorination of 2,2,4-trimethylpentane | Chegg.com [chegg.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2,2,4-Trimethylpentane(540-84-1) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide on the Molecular Structure and Isomers of "Isononane, chloro-"
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Isononane, chloro-", a chlorinated derivative of isononane, represents a complex mixture of isomers with significant implications in various chemical and industrial processes. This technical guide provides a comprehensive overview of the molecular structures, isomerism, and key physicochemical properties of chloroisononanes. It delves into the synthetic methodologies, with a focus on free-radical chlorination, and details the analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), used for their separation and identification. This document aims to serve as a foundational resource for professionals engaged in research, development, and quality control involving these compounds.
Introduction to Isononane and its Isomerism
The term "isononane" does not refer to a single chemical entity but rather to a complex mixture of structural isomers of nonane (C9H20). Nonane has 35 constitutional isomers, which are compounds with the same molecular formula but different atomic connectivity[1][2]. These isomers can be broadly categorized as a straight-chain alkane (n-nonane) and various branched-chain alkanes, including methyl-substituted octanes, dimethyl-substituted heptanes, and trimethyl-substituted hexanes[3]. The specific composition of a commercial "isononane" product can vary depending on its manufacturing process.
The chlorination of isononane introduces a chlorine atom into the molecular structure, resulting in "isononane, chloro-" (C9H19Cl). Given the multitude of isononane isomers and the various possible positions for chlorine substitution on each carbon skeleton, the number of potential chloroisononane isomers is extensive. This isomeric complexity significantly influences the physicochemical properties and reactivity of the mixture.
For the purpose of this guide, we will focus on representative branched isomers of nonane that are characteristic of "isononane" mixtures, such as dimethylheptanes and trimethylpentanes, and their monochlorinated derivatives.
Molecular Structure and Isomerism of Chloroisononane
The molecular structure of a chloroisononane isomer is determined by the carbon skeleton of the parent isononane and the position of the chlorine atom. The substitution of a hydrogen atom with a chlorine atom can occur at any of the primary, secondary, or tertiary carbon atoms within the isononane structure, leading to a variety of positional isomers for each isononane backbone.
For example, the free-radical chlorination of a branched alkane like 2,5-dimethylheptane can result in several monochlorinated products, as the chlorine can substitute hydrogens on any of the non-equivalent carbons[4][5]. Similarly, the photochemical chlorination of 2,2,4-trimethylpentane yields four isomeric monochlorides[6][7].
The relationship between the parent isononane isomers and their potential monochlorination products can be visualized as a branching pathway, where each distinct isononane can lead to multiple chloroisononane isomers.
Physicochemical Properties of Chloroisononane Isomers
The physical and chemical properties of chloroisononane isomers are influenced by their molecular structure, including the degree of branching of the carbon skeleton and the position of the chlorine atom. Generally, increased branching tends to lower the boiling point of alkanes and their derivatives[8][9]. The introduction of a chlorine atom increases the molecular weight and polarity compared to the parent alkane, which affects properties such as boiling point, density, and refractive index.
The following table summarizes available physicochemical data for selected monochlorinated isomers of dimethylheptane. It is important to note that experimental data for many of these isomers is scarce in the literature.
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| Monochloro-2,4-dimethylheptane Isomers | |||||
| 5-Chloro-2,4-dimethylheptane[10] | C9H19Cl | 162.70 | Not available | Not available | Not available |
| Monochloro-2,5-dimethylheptane Isomers | |||||
| 3-Chloro-2,5-dimethylheptane[11] | C9H19Cl | 162.70 | Not available | Not available | Not available |
| Monochloro-3,3-dimethylheptane Isomers | |||||
| 1-Chloro-3,3-dimethylheptane[12][13] | C9H19Cl | 162.70 | Not available | Not available | Not available |
| Monochloro-2,3-dimethylheptane Isomers | |||||
| 3-Chloro-2,3-dimethylheptane[14] | C9H19Cl | 162.70 | Not available | Not available | Not available |
Note: "Not available" indicates that reliable experimental data was not found in the searched literature.
Experimental Protocols
Synthesis of Chloroisononanes via Free-Radical Chlorination
The most common method for the synthesis of chloroalkanes is through the free-radical halogenation of the corresponding alkane[15][16]. This reaction is typically initiated by ultraviolet (UV) light or heat and proceeds via a chain mechanism involving initiation, propagation, and termination steps[17][18]. The chlorination of branched alkanes is generally non-selective and yields a mixture of monochlorinated isomers, with the product distribution depending on the relative reactivity of the different types of hydrogen atoms (primary, secondary, tertiary)[12].
Experimental Workflow for Free-Radical Chlorination:
Detailed Methodology:
A representative experimental procedure for the free-radical chlorination of a branched alkane is as follows[19][20]:
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer, a condenser, a gas inlet, and a thermometer is charged with the isononane isomer (e.g., 2,5-dimethylheptane). The apparatus should be placed in a well-ventilated fume hood.
-
Initiation: The reaction is initiated by either irradiating the mixture with a UV lamp or by heating it to a specific temperature.
-
Addition of Chlorinating Agent: Gaseous chlorine is bubbled through the alkane, or a liquid chlorinating agent such as sulfuryl chloride (SO2Cl2) is added dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC).
-
Work-up: Once the desired conversion is achieved, the reaction is stopped by turning off the initiator (UV light or heat). The reaction mixture is cooled to room temperature. Any unreacted chlorine or HCl gas is purged with an inert gas (e.g., nitrogen). The mixture is then washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.
-
Drying and Isolation: The organic layer is separated and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). The drying agent is removed by filtration, and the solvent (if any) is removed by rotary evaporation.
-
Purification: The resulting mixture of chloroisononane isomers can be separated by fractional distillation or preparative gas chromatography to isolate individual isomers.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is the premier analytical technique for the separation and identification of the complex isomeric mixtures of chloroisononanes[2][21][22]. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each isomer, aiding in their structural elucidation[4][23].
Typical GC-MS Parameters for Alkyl Halide Analysis:
| Parameter | Value/Description |
| Gas Chromatograph (GC) | |
| Column | Capillary column suitable for volatile organic compounds (e.g., VF-624ms, 60 m x 0.25 mm ID, 1.4 µm film thickness)[3] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min)[22] |
| Injector Temperature | 250-280 °C[22] |
| Oven Temperature Program | Initial temperature of 40-60 °C, hold for a few minutes, then ramp at 5-10 °C/min to a final temperature of 250-300 °C[22] |
| Injection Mode | Splitless or split, depending on the concentration of the sample |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI)[2][21] |
| Ionization Energy (for EI) | 70 eV[24] |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 200-280 °C[2][22] |
| Detector | Quadrupole or Time-of-Flight (TOF) |
Logical Relationship for GC-MS Analysis:
Conclusion
"Isononane, chloro-" represents a highly complex mixture of isomers, the composition of which is dependent on the isomeric distribution of the parent isononane and the conditions of the chlorination reaction. A thorough understanding of the molecular structures and physicochemical properties of these isomers is crucial for their effective application and for the development of robust analytical methods for their characterization. This guide has provided a foundational overview of the isomerism of chloroisononanes, methodologies for their synthesis, and detailed protocols for their analysis by GC-MS. Further research to obtain experimental data for a wider range of chloroisononane isomers is warranted to build a more comprehensive understanding of this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Ch4 : Selectivity [chem.ucalgary.ca]
- 7. 1-chloro-2,2,4-trimethylpentane [webbook.nist.gov]
- 8. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. Solved x 1. The compound 2,2,4-trimethylpentane (right) can | Chegg.com [chegg.com]
- 11. prepchem.com [prepchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Pentane, 1-chloro-2,4,4-trimethyl- synthesis - chemicalbook [chemicalbook.com]
- 18. savemyexams.com [savemyexams.com]
- 19. Experiment #3 [sas.upenn.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scribd.com [scribd.com]
- 22. How many isomers can be obtained by free radical chlorination of $ 2,2,4-trimethylpentane $ ? [vedantu.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
The Subsurface Odyssey: An In-depth Technical Guide to the Environmental Fate and Transport of Chlorinated Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Chlorinated hydrocarbons, a class of synthetic organic compounds characterized by the presence of one or more chlorine atoms, have seen widespread industrial use for decades. Their utility as solvents, degreasing agents, and chemical intermediates has been invaluable. However, their persistence in the environment and potential for adverse health effects have made them significant environmental contaminants. Understanding the intricate processes that govern their movement and transformation in the subsurface is paramount for effective risk assessment, remediation, and the development of safer alternatives.
This technical guide provides a comprehensive overview of the core principles dictating the environmental fate and transport of chlorinated hydrocarbons. It is designed to serve as a detailed resource for researchers, environmental scientists, and professionals in drug development who may encounter these compounds in their work, either as legacy contaminants or as part of their own chemical processes. The following sections delve into the fundamental physicochemical properties of these compounds, the key environmental processes that control their distribution, their degradation pathways, and the experimental methodologies used to study these phenomena.
I. Physicochemical Properties and Their Influence on Environmental Behavior
The environmental behavior of a chlorinated hydrocarbon is fundamentally dictated by its inherent physical and chemical properties. These parameters determine its partitioning between different environmental compartments—air, water, soil, and biota—and its susceptibility to transport and transformation processes. Key properties for a selection of common chlorinated hydrocarbons are summarized in the tables below.
Table 1: Physicochemical Properties of Common Chlorinated Hydrocarbons
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density at 20°C (g/cm³) | Water Solubility at 25°C (mg/L) | Vapor Pressure at 25°C (mm Hg) |
| Tetrachloroethene (PCE) | C₂Cl₄ | 165.83 | 121.1 | 1.623 | 206 | 18.6 |
| Trichloroethene (TCE) | C₂HCl₃ | 131.39 | 87.2 | 1.464 | 1,280 | 73.8 |
| 1,1,1-Trichloroethane (1,1,1-TCA) | C₂H₃Cl₃ | 133.40 | 74.1 | 1.339 | 1,495 | 124 |
| Carbon Tetrachloride (CT) | CCl₄ | 153.82 | 76.7 | 1.594 | 805 | 115 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.327 | 13,000 | 435 |
| Vinyl Chloride (VC) | C₂H₃Cl | 62.50 | -13.4 | 0.911 (at -14.2°C) | 2,763 | 2,660 |
Table 2: Environmental Partitioning Coefficients of Common Chlorinated Hydrocarbons
| Compound | Log Koc (mL/g) | Henry's Law Constant (atm·m³/mol) at 25°C |
| Tetrachloroethene (PCE) | 2.42 | 1.8 x 10⁻² |
| Trichloroethene (TCE) | 2.09 | 9.9 x 10⁻³ |
| 1,1,1-Trichloroethane (1,1,1-TCA) | 2.18 | 8.0 x 10⁻³ |
| Carbon Tetrachloride (CT) | 2.62 | 3.0 x 10⁻² |
| Dichloromethane (DCM) | 0.94 | 2.7 x 10⁻³ |
| Vinyl Chloride (VC) | 0.39 | 1.1 x 10⁻² |
II. Core Environmental Fate and Transport Processes
Once released into the environment, chlorinated hydrocarbons are subject to a complex interplay of physical, chemical, and biological processes that determine their ultimate fate. These processes can be broadly categorized as transport and transformation.
Transport Processes:
-
Advection: The movement of dissolved chlorinated hydrocarbons with the bulk flow of groundwater. This is the primary mechanism for the large-scale migration of contaminant plumes.[1]
-
Dispersion: The spreading of a contaminant plume from its center of mass due to both molecular diffusion and mechanical mixing within the porous media of an aquifer.[1]
-
Sorption: The partitioning of chlorinated hydrocarbons from the aqueous phase to the solid phase of the soil or aquifer material. This process is largely governed by the organic carbon content of the solid matrix and the hydrophobicity of the compound (as indicated by Koc). Sorption retards the movement of the contaminant relative to the groundwater flow.
-
Volatilization: The transfer of a chlorinated hydrocarbon from the dissolved or sorbed phase to the vapor phase in the unsaturated (vadose) zone of the soil. This is particularly significant for compounds with high Henry's Law constants.
Transformation (Degradation) Processes:
Chlorinated hydrocarbons can be transformed into other compounds, often with differing toxicity and mobility, through both biological and non-biological (abiotic) processes.
-
Biotic Degradation: The breakdown of chlorinated hydrocarbons by microorganisms. Under anaerobic conditions, a key process is reductive dechlorination , where chlorine atoms are sequentially replaced by hydrogen atoms. This is a critical pathway for the natural attenuation of highly chlorinated compounds like PCE and TCE. Under aerobic conditions, some less-chlorinated hydrocarbons can be used as a carbon source or co-metabolized by bacteria.
-
Abiotic Degradation: Chemical transformation without the direct involvement of microorganisms. This can include hydrolysis (reaction with water) and elimination reactions. The presence of certain minerals, such as iron sulfides, can also mediate abiotic degradation.
The following diagram illustrates the interconnectedness of these core processes.
III. Degradation Pathways of Key Chlorinated Hydrocarbons
The degradation of chlorinated hydrocarbons is a critical aspect of their environmental fate, as it can lead to the formation of less harmful or, in some cases, more toxic daughter products.
A. Biotic Degradation: Reductive Dechlorination of Tetrachloroethene (PCE)
Under anaerobic conditions, many microorganisms can utilize highly chlorinated compounds as electron acceptors in a process analogous to respiration. This sequential reductive dechlorination is the primary biodegradation pathway for PCE and TCE. The pathway for PCE is illustrated below.
References
An In-depth Technical Guide on the Toxicological Profile of Short-Chain Chlorinated Paraffins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Short-chain chlorinated paraffins (SCCPs) are complex mixtures of polychlorinated n-alkanes with carbon chain lengths of 10 to 13 atoms. Historically used as plasticizers, flame retardants, and lubricants, their persistence, bioaccumulation, and toxicity have led to global concern and regulation. This guide provides a comprehensive overview of the toxicological profile of SCCPs, summarizing key data on toxicokinetics, multi-organ toxicity, and carcinogenic potential. It details the underlying mechanisms of action, including the disruption of metabolic pathways, and provides standardized experimental protocols for toxicological assessment.
Introduction to Short-Chain Chlorinated Paraffins (SCCPs)
SCCPs are classified as persistent organic pollutants (POPs) under the Stockholm Convention.[1] They are characterized by their carbon chain length (C10-13) and a chlorine content ranging from 30% to 70% by weight.[2][3][4] Due to their chemical properties, such as low water solubility and high viscosity, they have been incorporated into a wide array of industrial and consumer products, including PVC, paints, sealants, and metalworking fluids.[3][4][5][6] Environmental release can occur during production, use, and disposal, leading to widespread contamination of air, water, soil, and biota.[4][5][7] Their persistence and potential for long-range transport mean they are found globally, including in remote Arctic ecosystems and in human tissues such as adipose tissue, liver, and breast milk.[4][5][8][9]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The absorption, distribution, metabolism, and excretion of SCCPs are influenced by their degree of chlorination and carbon chain length.
-
Absorption: Oral absorption is significant, with studies indicating up to 60% of an administered dose can be absorbed.[2] Dermal absorption is comparatively poor. Inhalation exposure is a concern in occupational settings involving mists from metalworking fluids.[5][8]
-
Distribution: Once absorbed, SCCPs distribute to various tissues, with higher concentrations found in organs with high metabolic activity or fat content, such as the liver, kidneys, adipose tissue, and ovaries.[2][3][8] SCCPs can cross the placental barrier, although transport appears to be limited.[7]
-
Metabolism: The liver is the primary site of SCCP metabolism. While the exact pathways are not fully elucidated, metabolism is a prerequisite for biliary excretion.[10] The rate of metabolism is dependent on the specific congener's chain length and chlorine content.[10]
-
Excretion: Excretion occurs primarily through feces via biliary elimination, with a smaller fraction excreted in the urine.[11] Elimination follows a biphasic pattern, with a rapid initial phase followed by a much slower terminal phase, leading to half-lives that can extend for weeks or months in certain tissues.[10][11] A study in Sprague-Dawley rats found the elimination half-life of total SCCPs in blood to be 6.6 days.[11]
Toxicological Profile
SCCPs exhibit a range of toxic effects in experimental animals, with the liver, kidneys, and thyroid identified as primary target organs.[12]
Acute Toxicity
SCCPs demonstrate very low acute toxicity by oral, dermal, and inhalation routes.[5] Oral LD50 values in rodents are consistently high, generally exceeding 4,000 mg/kg body weight.[12][13]
| Acute Toxicity Data for SCCPs | |
| Route | Species |
| Oral LD50 | Rat |
| Dermal LD50 | Rabbit |
| Inhalation LC50 | Rat |
Data compiled from NICNAS Assessment Report (2001).
Sub-chronic and Chronic Toxicity
Repeated-dose studies have identified the liver, kidneys, and thyroid as the main targets of SCCP toxicity.[12][14] Observed effects include increased liver weight, hepatocyte hypertrophy, and nephropathy.[13][15] A No-Observed-Adverse-Effect Level (NOAEL) of 100 µg/kg bw/day was established from a 90-day rodent study, which forms the basis for the Tolerable Daily Intake (TDI) recommended by the WHO/IPCS.[16]
| Repeated-Dose Toxicity Endpoints for SCCPs | |||
| Study Duration | Species | Target Organ(s) | Observed Effects |
| 13-week | Rat, Mouse | Liver | Increased relative liver weight, hepatocyte hypertrophy |
| 13-week | Rat | Kidney, Thyroid | Nephropathy, follicular cell hypertrophy |
| 2-year | Rat | Liver, Kidney, Thyroid | Hepatocellular neoplasms, renal tubular neoplasms, thyroid follicular cell neoplasms |
| 2-year | Mouse | Liver, Thyroid | Hepatocellular neoplasms, thyroid follicular cell neoplasms |
Data compiled from NTP (1986) and Serrone et al. (1987).[13][15]
Carcinogenicity
SCCPs (specifically C12, 60% chlorine) are classified as "reasonably anticipated to be human carcinogens" by the U.S. National Toxicology Program (NTP) and as Group 2B, "possibly carcinogenic to humans," by the International Agency for Research on Cancer (IARC).[5][8][13][17] This is based on sufficient evidence from animal studies.[17] Two-year gavage studies in F344/N rats and B6C3F1 mice demonstrated that SCCPs cause tumors in the liver, thyroid, and kidneys.[15][17]
Tumor Incidence in 2-Year Bioassays (C12, 60% Cl)
| Species | Sex | Target Organ | Neoplasm Type |
| Rat | Male | Kidney | Tubular-cell adenomas and adenocarcinomas |
| Rat | Male | Liver | Hepatocellular adenomas |
| Rat | Male | --- | Mononuclear-cell leukemia (marginal increase) |
| Rat | Female | Thyroid | Follicular-cell adenomas and carcinomas |
| Rat | Female | Liver | Hepatocellular adenomas |
| Mouse | Male & Female | Liver | Hepatocellular adenomas and carcinomas |
| Mouse | Female | Thyroid | Follicular-cell adenomas and carcinomas |
Data from National Toxicology Program (1986).[15][17]
Genotoxicity and Mutagenicity
The available evidence indicates that SCCPs are not mutagenic in bacterial reverse mutation assays (Ames test) and are not genotoxic.[15]
Reproductive and Developmental Toxicity
SCCPs have been shown to induce developmental effects at high doses.[5] In rats, developmental toxicity, including an increased number of resorptions and skeletal abnormalities, was observed at doses of 2000 mg/kg/day, often in the presence of maternal toxicity.[5][12] The NOAEL for developmental toxicity in rabbits was lower, at 10 mg/kg bw/day, based on an increase in resorptions.[12] Studies in zebrafish embryos have shown that C10-SCCPs are generally more toxic than C12-SCCPs, causing malformations and disrupting thyroid hormone levels.[18][19]
Mechanisms of Toxicity
The toxic effects of SCCPs are linked to several mechanisms, including oxidative stress, metabolic disruption, and endocrine disruption.[20][21] The carcinogenicity observed in rodents is believed to involve non-genotoxic modes of action that may have limited relevance to humans at low exposure levels.[8]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
One of the primary mechanisms for liver toxicity and carcinogenicity in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[22]
-
Rodent Model: In rats, SCCPs act as PPARα agonists.[22][23][24] This activation leads to the upregulation of genes involved in fatty acid β-oxidation, resulting in peroxisome proliferation, hepatocyte hypertrophy, and ultimately, liver tumors.[22][23]
-
Human Relevance: Humans are known to be significantly less responsive to PPARα agonists than rodents.[8] While some studies show SCCPs can weakly activate human PPARα in vitro, other studies using human liver cells (HepG2) found that SCCPs at environmentally relevant concentrations actually inhibited fatty acid oxidation and downregulated PPARα target genes.[25][26] This suggests the rodent liver tumor outcome may not be directly relevant to humans.[8]
References
- 1. Developmental toxicity of short-chain chlorinated paraffins on early-stage chicken embryos in a shell-less (ex-ovo) incubation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moodle.toxoer.com [moodle.toxoer.com]
- 3. toxicslink.org [toxicslink.org]
- 4. journal.gnest.org [journal.gnest.org]
- 5. greenspec.co.uk [greenspec.co.uk]
- 6. healthvermont.gov [healthvermont.gov]
- 7. mdpi.com [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toxicokinetics of short-chain chlorinated paraffins in Sprague-Dawley rats following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Risk assessment of chlorinated paraffins in feed and food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative toxicity and carcinogenicity of two chlorinated paraffins in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The potential health risks of short-chain chlorinated paraffin: A mini-review from a toxicological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chlorinated Paraffins (C12, 60% Chlorine) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Relative developmental toxicity of short-chain chlorinated paraffins in Zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scies.org [scies.org]
- 22. researchgate.net [researchgate.net]
- 23. Short-chain chlorinated paraffins (SCCPs) disrupt hepatic fatty acid metabolism in liver of male rat via interacting with peroxisome proliferator-activated receptor α (PPARα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchers.usask.ca [researchers.usask.ca]
- 25. Exposure to short-chain chlorinated paraffins inhibited PPARα-mediated fatty acid oxidation and stimulated aerobic glycolysis in vitro in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchers.usask.ca [researchers.usask.ca]
Methodological & Application
Application of "Isononane, chloro-" in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
"Isononane, chloro-", commonly referred to in industrial applications as isononyl chloride, serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and antimicrobial agents. Its branched alkyl structure is utilized to introduce lipophilicity into target molecules, enhancing their interaction with biological membranes. This document details the application of isononyl chloride in the synthesis of two significant intermediates: one for the antifungal agent Piroctone Olamine and another for a quaternary ammonium compound with antimicrobial properties. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in their drug development endeavors.
Application 1: Synthesis of an Intermediate for the Antifungal Agent Piroctone Olamine
Isononyl chloride is a critical starting material for the synthesis of 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, a key intermediate in the production of Piroctone Olamine.[1][2][3] Piroctone Olamine is an effective antifungal agent, particularly in the treatment of dandruff and seborrheic dermatitis, acting by disrupting the fungal cell's metabolic processes.[1][3][4]
Reaction Scheme Overview
The synthesis of the Piroctone Olamine intermediate from isononyl chloride is a multi-step process that begins with a Friedel-Crafts acylation, followed by a cyclization reaction. The resulting pyranone is then converted to the final API.
Quantitative Data Summary
| Step | Reaction | Reactants | Catalyst/Reagents | Key Conditions | Yield | Purity |
| 1 | Friedel-Crafts Acylation | Isononyl chloride, Methyl isopentenoate | Aluminum trichloride | 10-20°C | ~98% | >99% |
| 2 | Cyclization | 3,7,9,9-tetramethyl-2-decene-5-keto acid methyl ester | Concentrated H₂SO₄, Acetic acid | Reflux | ~96% (selectivity) | High |
| 3 | Hydroxylamine Amination | 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, Hydroxylamine hydrochloride | Sodium carbonate | - | 77% (for steps 3 & 4 combined) | - |
| 4 | Salt Formation | 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone, Ethanolamine | - | 30-60°C | 77% (for steps 3 & 4 combined) | >99% |
Experimental Protocols
Step 1: Friedel-Crafts Acylation to Synthesize 3,7,9,9-tetramethyl-2-decene-5-keto acid methyl ester
-
Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add dichloroethane (800 ml), followed by anhydrous aluminum trichloride (360g, 2.7 mol).
-
Reactant Addition: Add isononyl chloride (176.7g, 1 mol) to the mixture.
-
Reaction: Cool the mixture to 15°C. Slowly add methyl isopentenoate (114.2g, 1 mol) dropwise while maintaining the temperature between 10-20°C.
-
Monitoring: Monitor the reaction progress by gas chromatography.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vessel containing ice water or a 2-4% hydrochloric acid solution (1100 ml) to quench the reaction, controlling the temperature between 20-60°C.
-
Work-up: Separate the organic and aqueous layers. The aqueous layer contains the aluminum chloride. Wash the organic layer with water.
-
Isolation: Remove the solvent from the organic layer by distillation to yield the intermediate, 3,7,9,9-tetramethyl-2-decene-5-keto acid methyl ester (approx. 254g).[5]
Step 2: Cyclization to Synthesize 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone
-
Reaction Setup: To the crude product from Step 1, add glacial acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction until no starting material is detected.
-
Purification: After cooling, the reaction mixture is worked up, and the product is purified by distillation to yield 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone.[6]
Step 3 & 4: Synthesis of Piroctone Olamine
-
Hydroxylamine Amination: The pyrone intermediate is reacted with hydroxylamine hydrochloride in the presence of an acid scavenger such as sodium carbonate.
-
Salt Formation: The resulting 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone is then reacted with ethanolamine to form the final Piroctone Olamine salt.
-
Isolation: The product is isolated by cooling to induce crystallization, followed by filtration and drying.[5]
Mechanism of Action and Workflow Diagrams
The antifungal activity of Piroctone Olamine is attributed to its ability to chelate ferric ions (Fe³⁺), thereby inhibiting essential fungal enzymes and disrupting the cell membrane.[4][7]
Caption: Synthesis of Piroctone Olamine intermediate.
Caption: Antifungal mechanism of Piroctone Olamine.
Application 2: Synthesis of a Quaternary Ammonium Compound (QAC)
Isononyl chloride is also employed in the synthesis of Decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC). QACs are a class of compounds known for their broad-spectrum antimicrobial activity, making them valuable in various disinfectant and antiseptic formulations.[8][9]
Reaction Scheme Overview
The synthesis involves a two-step process: the amination of isononyl chloride with a secondary amine, followed by the quaternization of the resulting tertiary amine.
Quantitative Data Summary
| Step | Reaction | Reactants | Catalyst/Reagents | Key Conditions | Molar Ratio (approx.) |
| 1 | Amination | Decylmethylamine, Isononyl chloride | 50% Caustic Soda | 190°C, 6 hours | 1 : 1 : 1.17 |
| 2 | Quaternization | Decylisononylmethylamine, Methyl chloride | Ethanol/water (solvent) | 85-105°C, 4-5 hours | 1 : 1.1 |
Experimental Protocols
Step 1: Amination to Synthesize Decylisononylmethylamine
-
Reaction Setup: In a high-pressure reactor, combine decylmethylamine (300 moles), isononyl chloride (300 moles), and 50% caustic soda (350 moles).
-
Reaction: Heat the mixture to 190°C and maintain for 6 hours.
-
Work-up: After cooling, wash the organic mixture with water.
-
Purification: Purify the product by fractional distillation to obtain decylisononylmethylamine.[8]
Step 2: Quaternization to Synthesize Decyl isononyl dimethyl ammonium chloride
-
Reaction Setup: In an autoclave, dissolve decylisononylmethylamine (150 moles) in a suitable solvent such as ethanol or water.
-
Reactant Addition: Introduce methyl chloride gas (165 moles) into the autoclave.
-
Reaction: Heat the mixture to 85-105°C for 4-5 hours.
-
Isolation: The final product, decylisononyldimethylammonium chloride, remains in solution. The concentration can be adjusted based on the amount of solvent used.[10]
Mechanism of Action and Workflow Diagrams
Quaternary ammonium compounds exert their antimicrobial effect by disrupting the microbial cell membrane. The positively charged nitrogen atom of the QAC is electrostatically attracted to the negatively charged components of the microbial cell surface, leading to membrane destabilization and cell lysis.[8][9]
Caption: Synthesis of a quaternary ammonium compound.
Caption: Antimicrobial mechanism of a QAC.
References
- 1. PIROCTONE OLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. us.typology.com [us.typology.com]
- 4. natuactive.com [natuactive.com]
- 5. CN115784981A - Preparation process of piroctone olamine salt - Google Patents [patents.google.com]
- 6. CN110372654A - The method of two-step method synthesis 4- methyl -6- (2,4,4- tri-methyl-amyl) -2H- pyran-2-one - Google Patents [patents.google.com]
- 7. Antifungal activity of the piroctone olamine in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decyl isononyl dimethyl ammonium chloride | 138698-36-9 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. EP0542199A1 - Biocidal decylnonyl- and decylisononyl dimethylammonium compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Prospective Use of n-Nonyl Chloride as a Solvent in Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known physical and chemical properties of n-nonyl chloride. To date, n-nonyl chloride is not a commonly documented solvent for spectroscopic analysis. Therefore, the information provided should be considered a theoretical guide and a starting point for feasibility studies. All experimental work should be conducted with appropriate safety precautions.
Introduction
N-nonyl chloride (1-chlorononane) is a long-chain alkyl halide that is liquid at room temperature. Its non-polar nature and relatively high boiling point suggest its potential as a specialized solvent in spectroscopic applications, particularly for non-polar analytes that have limited solubility in more common solvents. This document outlines the theoretical application of n-nonyl chloride as a solvent for UV-Vis, IR, and NMR spectroscopy.
Physicochemical and Spectroscopic Properties of n-Nonyl Chloride
A summary of the key properties of n-nonyl chloride is presented below, with a comparison to common spectroscopic solvents.
| Property | n-Nonyl Chloride | n-Hexane | Chloroform |
| CAS Number | 2473-01-0 | 110-54-3 | 67-66-3 |
| Molecular Formula | C₉H₁₉Cl | C₆H₁₄ | CHCl₃ |
| Molecular Weight | 162.70 g/mol | 86.18 g/mol | 119.38 g/mol |
| Boiling Point | 203-205 °C | 69 °C | 61.2 °C |
| Density | 0.870 g/mL | 0.659 g/mL | 1.489 g/mL |
| Refractive Index (n²⁰/D) | 1.434 | 1.375 | 1.446 |
| UV Cutoff | ~220 nm (estimated based on n-butyl chloride) | 195 nm | 245 nm |
| Primary IR Peaks | C-H stretch (~2850-2960 cm⁻¹), C-Cl stretch (~650-750 cm⁻¹) | C-H stretch (~2850-2960 cm⁻¹) | C-H stretch (~3019 cm⁻¹), C-Cl stretch (~760 cm⁻¹) |
| ¹H NMR Signals | Multiple peaks in the 0.8-3.6 ppm range | ~0.88, 1.26 ppm | ~7.26 ppm |
Potential Applications in Spectroscopy
-
UV-Vis Spectroscopy: The estimated UV cutoff of ~220 nm suggests that n-nonyl chloride could be a suitable solvent for the analysis of compounds that absorb in the mid to high UV and visible regions. Its non-polar nature would be advantageous for dissolving non-polar chromophores.
-
IR Spectroscopy: N-nonyl chloride has a relatively simple IR spectrum dominated by C-H and C-Cl stretching and bending vibrations. It offers clear spectral windows for observing functional groups such as carbonyls (C=O), nitriles (C≡N), and alkynes (C≡C).
-
NMR Spectroscopy: As a protonated solvent, n-nonyl chloride will show signals in ¹H NMR. However, its signals are located in the aliphatic region and may not interfere with the aromatic or downfield regions of the spectrum of the analyte. For ¹³C NMR, its signals could be easily identified and excluded.
Experimental Protocols
Safety Precautions:
-
Always handle n-nonyl chloride in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for n-nonyl chloride before use.
Protocol 1: Sample Preparation for UV-Vis Spectroscopy
Objective: To prepare a solution of a non-polar analyte in n-nonyl chloride for UV-Vis analysis.
Materials:
-
n-Nonyl chloride (spectroscopic grade, if available)
-
Analyte of interest
-
Volumetric flasks (Class A)
-
Quartz cuvettes (1 cm path length)
-
Pipettes
-
Analytical balance
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Blank Preparation:
-
Fill a quartz cuvette with n-nonyl chloride.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Run a baseline correction from 800 nm to 200 nm to zero the instrument with the solvent.
-
-
Standard/Sample Solution Preparation:
-
Accurately weigh a known amount of the analyte.
-
Transfer the analyte to a volumetric flask.
-
Add a small amount of n-nonyl chloride to dissolve the analyte.
-
Once dissolved, dilute to the mark with n-nonyl chloride.
-
Mix thoroughly by inverting the flask several times.
-
-
Data Acquisition:
-
Rinse a sample cuvette with a small amount of the prepared solution and discard the rinse.
-
Fill the cuvette with the sample solution.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Acquire the UV-Vis spectrum over the desired wavelength range (e.g., 800 nm to 220 nm).
-
Protocol 2: Sample Preparation for IR Spectroscopy
Objective: To obtain the IR spectrum of an analyte dissolved in n-nonyl chloride.
Materials:
-
n-Nonyl chloride (anhydrous)
-
Analyte of interest
-
Salt plates (e.g., NaCl or KBr) or a liquid transmission cell
-
Pipettes
-
FTIR spectrometer
Procedure:
-
Background Spectrum:
-
Ensure the salt plates or liquid cell are clean and dry.
-
Acquire a background spectrum of the empty IR sample compartment.
-
-
Solvent Spectrum:
-
Place a drop of n-nonyl chloride between two salt plates or fill the liquid cell.
-
Acquire the IR spectrum of the solvent. This will help in identifying solvent peaks for subtraction.
-
-
Sample Preparation:
-
Prepare a concentrated solution of the analyte in n-nonyl chloride (typically 5-10% w/v).
-
Place a drop of the solution between two salt plates or fill the liquid cell.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample.
-
If necessary, perform a spectral subtraction of the n-nonyl chloride spectrum from the sample spectrum to better visualize the analyte's peaks.
-
Protocol 3: Sample Preparation for NMR Spectroscopy
Objective: To prepare a sample for ¹H or ¹³C NMR analysis using n-nonyl chloride as the solvent.
Materials:
-
n-Nonyl chloride
-
Analyte of interest
-
NMR tube
-
Deuterated solvent for locking (e.g., a sealed capillary of D₂O or CDCl₃, or use an external lock)
-
Pipettes
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the analyte (typically 5-25 mg) in approximately 0.5-0.7 mL of n-nonyl chloride directly in the NMR tube.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
-
-
Locking and Shimming:
-
If an internal lock is required, a sealed capillary containing a deuterated solvent can be inserted into the NMR tube.
-
Alternatively, if the spectrometer allows, an external lock can be used.
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H and/or ¹³C NMR spectra.
-
Reference the spectra appropriately. The residual peaks of n-nonyl chloride can potentially be used as an internal reference if their chemical shifts are accurately known and consistent.
-
Visualizations
Caption: General workflow for spectroscopic analysis using a solvent.
Caption: Suitability analysis of n-nonyl chloride as a spectroscopic solvent.
Application Note: Analysis of Chloro-Isononane in Aqueous Samples using Solid-Phase Microextraction (SPME)
Abstract
This application note details a robust and sensitive method for the determination of chloro-isononane in aqueous samples utilizing Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Chloro-isononane, a chlorinated hydrocarbon, can be effectively extracted from water matrices using an optimized SPME procedure. This solvent-free sample preparation technique offers significant advantages in terms of simplicity, speed, and reduced environmental impact. The described protocol provides a comprehensive guide for researchers and analytical scientists involved in environmental monitoring and water quality assessment.
Introduction
Chlorinated hydrocarbons are a class of organic compounds that are of environmental concern due to their potential toxicity and persistence. Accurate and sensitive analytical methods are crucial for their monitoring in aqueous environments. Solid-Phase Microextraction (SPME) is a well-established, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[1][2] In SPME, a fused silica fiber coated with a stationary phase is exposed to a sample, and analytes partition from the sample matrix into the fiber coating.[1] This note describes a method for the analysis of chloro-isononane, a representative chlorinated nonane isomer, in water.
Experimental
A detailed experimental protocol was developed for the extraction and analysis of chloro-isononane in aqueous samples. The key parameters, including SPME fiber selection, extraction mode, and GC-MS conditions, were optimized to achieve high sensitivity and reproducibility.
Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad applicability to volatile and semi-volatile compounds.[3][4]
-
Vials: 20 mL clear glass screw-top vials with PTFE/silicone septa.
-
Chloro-isononane standard: Analytical grade.
-
Sodium Chloride (NaCl): ACS grade, for salting out.
-
Organic-free water: For blanks and standard preparation.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
SPME Autosampler: For automated extraction and injection, or manual SPME holder.
SPME Protocol
-
Sample Preparation:
-
Collect aqueous samples in clean, amber glass bottles.
-
If necessary, adjust the pH of the sample to near neutral (pH 7).
-
For each analysis, place a 10 mL aliquot of the aqueous sample into a 20 mL SPME vial.
-
To enhance the extraction efficiency, add 3 g of sodium chloride to the sample to increase the ionic strength ("salting out" effect).[3]
-
-
Extraction:
-
The extraction can be performed in two modes: Headspace (HS) or Direct Immersion (DI). For volatile compounds like chloro-isononane, Headspace SPME is generally preferred to minimize matrix effects.[3][5]
-
Headspace SPME: Place the vial in a heating block or autosampler agitator set to 50°C.
-
Expose the DVB/CAR/PDMS fiber to the headspace above the aqueous sample for 30 minutes with agitation (e.g., 250 rpm).
-
-
Desorption:
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.
-
Desorb the analytes from the fiber in the heated injection port (250°C) for 5 minutes in splitless mode.
-
-
Fiber Conditioning:
-
After each analysis, condition the SPME fiber in a separate conditioning station or the GC injection port at a temperature of 270°C for 10 minutes to prevent carryover.
-
GC-MS Parameters
-
Injection Port: 250°C, Splitless mode
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-350.
Results and Discussion
The optimized SPME-GC-MS method demonstrated excellent performance for the analysis of chloro-isononane in aqueous samples. The use of a DVB/CAR/PDMS fiber in headspace mode provided high sensitivity and recovery. The addition of salt to the samples significantly improved the partitioning of the analyte into the headspace, thereby increasing the amount extracted by the fiber.
Quantitative Data
The following table summarizes the representative quantitative data for the analysis of chloro-isononane using the described method. This data is illustrative and may vary depending on the specific instrumentation and matrix.
| Parameter | Result |
| Linear Range | 0.05 - 20 µg/L |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.015 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Recovery (at 1 µg/L) | 92% |
| Precision (%RSD, n=6) | < 10% |
Experimental Workflow
Caption: SPME-GC/MS Experimental Workflow.
Conclusion
The developed Solid-Phase Microextraction method provides a reliable and efficient approach for the determination of chloro-isononane in aqueous samples. The procedure is simple, fast, and eliminates the need for organic solvents, aligning with the principles of green analytical chemistry. The high sensitivity and good reproducibility make this method suitable for routine environmental monitoring and research applications.
References
- 1. supelco.com.tw [supelco.com.tw]
- 2. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 3. Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase microextraction fiber development for sampling and analysis of volatile organohalogen compounds in air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
Synthesis of Novel Bioactive Compounds and Functional Materials from 1-Chlorononane
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorononane, a versatile nine-carbon alkyl halide, serves as a crucial precursor in the synthesis of a diverse array of novel compounds. Its terminal chlorine atom provides a reactive site for nucleophilic substitution and the formation of Grignard reagents, enabling the introduction of the nonyl group into various molecular scaffolds. This functionality is pivotal in the development of new pharmaceuticals, agrochemicals, and advanced materials.[1] These application notes provide detailed protocols for the synthesis of innovative compounds derived from 1-chlorononane, focusing on methodologies relevant to contemporary research and development. The protocols are designed to be a practical guide for laboratory synthesis, offering clear, step-by-step instructions and quantitative data to ensure reproducibility.
Core Applications and Synthesis Strategies
The nonyl chain imparted by 1-chlorononane is instrumental in modifying the lipophilicity of molecules, a critical factor in the design of bioactive compounds and specialty chemicals. Key synthetic strategies leveraging 1-chlorononane include:
-
Nucleophilic Substitution Reactions: The chlorine atom is readily displaced by a variety of nucleophiles, such as amines, phenoxides, and thiolates, to form N-nonyl, O-nonyl (ethers), and S-nonyl substituted compounds, respectively. This direct alkylation is a cornerstone of synthesizing molecules with tailored properties.
-
Grignard Reactions: Conversion of 1-chlorononane to its corresponding Grignard reagent, nonylmagnesium chloride, creates a potent carbon-based nucleophile. This organometallic intermediate reacts with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds, significantly expanding the complexity of accessible molecules.[2]
These fundamental reactions pave the way for the creation of novel compounds with applications spanning from antimicrobial agents to advanced materials.
Application 1: Synthesis of Novel Antimicrobial Quaternary Ammonium Salts
Quaternary ammonium salts (QAS) containing long alkyl chains are renowned for their potent antimicrobial properties. The nonyl group from 1-chlorononane can be incorporated to synthesize novel QAS with broad-spectrum activity against various bacteria and fungi.[3][4][5]
Experimental Protocol: Synthesis of N,N-Dimethyl-N-nonyl-N-(2-hydroxyethyl)ammonium Bromide
This protocol details the synthesis of a novel QAS with potential as a disinfectant or antiseptic agent.
Reaction Scheme:
Caption: Synthesis of a novel quaternary ammonium salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Chlorononane | 162.70 | 8.14 g | 50.0 |
| Dimethylethanolamine | 89.14 | 4.46 g | 50.0 |
| Sodium Carbonate | 105.99 | 5.30 g | 50.0 |
| Ethyl Bromide | 108.97 | 5.45 g | 50.0 |
| Ethanol | - | 100 mL | - |
| Acetonitrile | - | 50 mL | - |
Procedure:
-
N-Alkylation: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chlorononane (8.14 g, 50.0 mmol), dimethylethanolamine (4.46 g, 50.0 mmol), sodium carbonate (5.30 g, 50.0 mmol), and ethanol (100 mL).
-
Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the ethanol from the filtrate under reduced pressure to yield the crude N,N-dimethyl-N-nonylethanolamine intermediate.
-
Quaternization: Dissolve the crude intermediate in acetonitrile (50 mL) in a 100 mL round-bottom flask.
-
Add ethyl bromide (5.45 g, 50.0 mmol) to the solution.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) to yield the final quaternary ammonium salt.
Expected Yield: ~75-85%
Antimicrobial Activity and Mechanism
The synthesized QAS are expected to exhibit significant antimicrobial activity. Their mechanism of action involves the disruption of microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Caption: Mechanism of antimicrobial action of QAS.
Application 2: Synthesis of Novel Antifungal Triazole Derivatives
Triazole-based compounds are a well-established class of antifungal agents. The incorporation of a nonyl side chain can enhance their efficacy by increasing their affinity for the fungal cell membrane.
Experimental Protocol: Synthesis of 1-((2-(2,4-dichlorophenyl)-2-(nonan-2-yl)-1,3-dioxolan-4-yl)methyl)-1H-1,2,4-triazole
This protocol outlines the synthesis of a novel triazole derivative with potential antifungal activity.
Reaction Scheme:
Caption: Synthesis of a novel antifungal triazole derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Chlorononane | 162.70 | 4.07 g | 25.0 |
| Magnesium Turnings | 24.31 | 0.61 g | 25.0 |
| 2-Acetyl-2-(2,4-dichlorophenyl)-1,3-dioxolane | 277.12 | 5.54 g | 20.0 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 2.52 g | 22.0 |
| Triethylamine (Et3N) | 101.19 | 2.43 g | 24.0 |
| 1H-1,2,4-triazole | 69.07 | 1.52 g | 22.0 |
| Sodium Hydride (60% in oil) | 40.00 | 0.88 g | 22.0 |
| Tetrahydrofuran (THF), Anhydrous | - | 100 mL | - |
| Dichloromethane (DCM), Anhydrous | - | 50 mL | - |
| Dimethylformamide (DMF), Anhydrous | - | 50 mL | - |
Procedure:
-
Grignard Reagent Formation: In an oven-dried 250 mL three-necked flask under a nitrogen atmosphere, place magnesium turnings (0.61 g, 25.0 mmol). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-chlorononane (4.07 g, 25.0 mmol) in anhydrous THF (50 mL) dropwise to the magnesium turnings with gentle heating to maintain a steady reflux.
-
After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Addition to Ketone: Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 2-acetyl-2-(2,4-dichlorophenyl)-1,3-dioxolane (5.54 g, 20.0 mmol) in anhydrous THF (50 mL) dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Triazole Introduction: Dissolve the crude alcohol in anhydrous DCM (50 mL) and cool to 0 °C.
-
Add triethylamine (2.43 g, 24.0 mmol) followed by the dropwise addition of methanesulfonyl chloride (2.52 g, 22.0 mmol).
-
Stir the reaction at 0 °C for 2 hours.
-
In a separate flask, prepare a solution of 1H-1,2,4-triazole (1.52 g, 22.0 mmol) and sodium hydride (0.88 g, 22.0 mmol) in anhydrous DMF (50 mL) at 0 °C.
-
Add the activated alcohol solution from step 11 to the triazole solution at 0 °C and allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final triazole derivative.
Expected Yield: ~60-70%
Antifungal Mechanism of Action
Triazole antifungals typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.[6]
Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.
Application 3: Williamson Ether Synthesis for Novel Functional Materials
The Williamson ether synthesis is a robust method for preparing ethers and can be utilized to attach the nonyl chain of 1-chlorononane to various phenolic compounds. This can lead to the creation of novel liquid crystals, surfactants, or other functional materials.[7]
Experimental Protocol: Synthesis of 1-(Nonan-1-yloxy)-4-nitrobenzene
This protocol describes the synthesis of a nonyl-substituted nitrobenzene, a potential intermediate for liquid crystals or other materials.
Reaction Scheme:
Caption: Williamson ether synthesis of a nonyl-substituted nitrobenzene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Chlorononane | 162.70 | 3.25 g | 20.0 |
| 4-Nitrophenol | 139.11 | 2.78 g | 20.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 4.15 g | 30.0 |
| Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4-nitrophenol (2.78 g, 20.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and DMF (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-chlorononane (3.25 g, 20.0 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and maintain for 12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1-(nonan-1-yloxy)-4-nitrobenzene.
Expected Yield: ~85-95%
Conclusion
1-Chlorononane is a highly valuable and versatile precursor for the synthesis of a wide range of novel compounds. The protocols provided herein for the synthesis of antimicrobial quaternary ammonium salts, antifungal triazoles, and functional materials via Williamson ether synthesis demonstrate the breadth of its applicability. These detailed methodologies, complete with quantitative data and mechanistic insights, are intended to facilitate the exploration of new chemical entities with significant potential in drug discovery and materials science. Researchers are encouraged to adapt and expand upon these protocols to further innovate in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Chloroisononane
Affiliation: Advanced Chromatography Solutions Laboratory
Abstract
This application note presents a hypothetical yet scientifically robust protocol for the analysis of chloroisononane, an industrial chlorinated alkane, using High-Performance Liquid Chromatography (HPLC). Due to the non-polar nature and lack of a significant chromophore in chloroisononane, a reversed-phase HPLC (RP-HPLC) method with UV detection at a low wavelength is proposed. This document provides a detailed experimental protocol, including sample preparation, chromatographic conditions, and expected analytical performance characteristics. The described methodology is intended to serve as a foundational guideline for researchers, scientists, and professionals in drug development and industrial quality control who may need to develop analytical methods for similar non-polar, non-chromophoric compounds.
Introduction
Chloroisononane is a chlorinated hydrocarbon that finds application in various industrial processes. The monitoring of its presence and purity is crucial for quality control and environmental assessment. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1]
Given the non-polar characteristics of chloroisononane, a reversed-phase HPLC method is the most appropriate approach.[2][3] This method utilizes a non-polar stationary phase and a polar mobile phase, causing non-polar compounds to be retained longer on the column.[3][4]
A primary challenge in the HPLC analysis of saturated alkyl halides like chloroisononane is their lack of a strong UV-absorbing chromophore, which is necessary for sensitive detection by standard UV-Vis detectors.[5] While detection at low wavelengths (e.g., < 210 nm) is possible, it may result in lower sensitivity and potential interference from mobile phase components. For higher sensitivity and specificity, alternative detection methods such as Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are recommended. This application note, however, will focus on a fundamental HPLC-UV approach as a baseline method.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for method development.[2][6]
-
Mobile Phase Solvents: HPLC grade acetonitrile and water.
-
Sample Diluent: Acetonitrile or a mixture of acetonitrile and water that is compatible with the initial mobile phase conditions.[1]
-
Filters: 0.45 µm syringe filters for sample preparation.[1][7]
Chromatographic Conditions
The following table outlines the proposed chromatographic conditions for the analysis of chloroisononane.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 70% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
Note: A gradient elution is recommended to ensure the elution of the non-polar chloroisononane in a reasonable time with good peak shape.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC analysis.[8][9] The following is a general protocol for preparing a sample of chloroisononane.
-
Standard Solution Preparation:
-
Prepare a stock solution of chloroisononane at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the sample diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation from a Matrix:
-
Accurately weigh a known amount of the sample matrix containing chloroisononane.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components.[9] For a liquid sample, an extraction with a non-polar solvent like hexane may be suitable. For a solid sample, dissolution followed by SPE would be appropriate.
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1][7]
-
Hypothetical Quantitative Data
The following table summarizes the expected, hypothetical quantitative data for the HPLC analysis of chloroisononane based on the proposed method. These values are representative and would need to be experimentally determined during method validation.
| Parameter | Hypothetical Value |
| Retention Time (RT) | Approximately 8.5 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of chloroisononane.
References
- 1. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Why is UV light used in HPLC? - Icon Scientific Inc. [iconsci.com]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. organomation.com [organomation.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Chlorononane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of crude 1-chlorononane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-chlorononane synthesized from 1-nonanol and thionyl chloride?
A1: The primary impurities include unreacted 1-nonanol, the elimination byproduct 1-nonene, and residual sulfur-containing compounds from the thionyl chloride reagent, such as sulfur dioxide and hydrochloric acid. Dialkyl sulfites are also potential byproducts.
Q2: Which purification technique is most effective for removing unreacted 1-nonanol?
A2: Fractional distillation is highly effective for separating 1-chlorononane from the higher-boiling 1-nonanol. Additionally, column chromatography can provide excellent separation.
Q3: How can I remove acidic impurities after synthesis?
A3: Washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, is a standard and effective method for neutralizing and removing residual acids like HCl.[1]
Q4: What is the expected purity of 1-chlorononane after each purification step?
A4: The purity of 1-chlorononane improves with each purification step. The following table provides an illustrative overview of expected purity levels.
| Purification Step | Typical Purity Range (%) |
| Crude Product | 80 - 90 |
| After Aqueous Wash | 90 - 95 |
| After Fractional Distillation | > 98 |
| After Column Chromatography | > 99 |
Q5: Can I use a simple distillation instead of fractional distillation?
A5: While a simple distillation can remove some low-boiling and high-boiling impurities, it is generally not sufficient to separate 1-chlorononane from impurities with close boiling points, such as 1-nonanol. Fractional distillation provides the necessary theoretical plates for a more efficient separation.
Troubleshooting Guides
Aqueous Wash (Liquid-Liquid Extraction)
Problem: An emulsion has formed between the organic and aqueous layers, and they are not separating.
Solution:
-
Patience: Allow the separatory funnel to sit undisturbed for 10-15 minutes, as some emulsions will break on their own.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsified layer.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different density can sometimes alter the properties of the organic layer and promote separation.
Problem: The pH of the aqueous layer remains acidic after washing with sodium bicarbonate.
Solution:
-
Additional Washes: Perform one or two more washes with fresh saturated sodium bicarbonate solution.
-
Check for Complete Mixing: Ensure thorough but gentle mixing of the two layers to allow for complete neutralization.
-
Test with pH paper: After the final wash, test the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic.[1]
Fractional Distillation
Problem: The distillation is proceeding very slowly or not at all.
Solution:
-
Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed to maintain a vacuum if distilling under reduced pressure.
-
Heating Mantle Temperature: Gradually increase the temperature of the heating mantle to ensure the liquid is boiling steadily.
-
Insulation: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.
-
Vigorous Boiling: Ensure the boiling is vigorous enough to establish a proper vapor-liquid equilibrium in the column.
Problem: The temperature at the distillation head is fluctuating.
Solution:
-
Steady Heat Input: Ensure a consistent and steady heat supply from the heating mantle.
-
Proper Thermometer Placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Column Flooding: If the column is flooded (filled with liquid), reduce the heating rate to allow the liquid to drain back into the pot.
Problem: The distillate is not pure.
Solution:
-
Increase Reflux Ratio: Slow down the distillation rate by reducing the heat input. This increases the reflux ratio and allows for better separation.
-
Use a More Efficient Column: If separation is still poor, consider using a longer or more efficient fractionating column (e.g., Vigreux or packed column).
-
Discard a Larger Fore-run: Collect and discard a larger initial fraction (fore-run) to ensure that all lower-boiling impurities have been removed before collecting the main product fraction.
Column Chromatography
Problem: The compounds are not separating on the column.
Solution:
-
Optimize Solvent System: The polarity of the eluent is crucial. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation of 1-chlorononane from its impurities.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
-
Sample Loading: Load the crude sample in a concentrated band at the top of the column. A broad initial band will lead to poor separation.
Problem: The compound is eluting too quickly or too slowly.
Solution:
-
Adjust Eluent Polarity: If the compound is eluting too quickly, decrease the polarity of the solvent system. If it is eluting too slowly, gradually increase the polarity of the eluent.
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the separation, can be effective.
Problem: Tailing of spots is observed on TLC analysis of the fractions.
Solution:
-
Acidic or Basic Impurities: If the compound is streaking, it may be due to acidic or basic impurities interacting strongly with the silica gel. Adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can improve the peak shape. However, for the relatively neutral 1-chlorononane, this is less common.
-
Column Overloading: Tailing can also be a result of overloading the column with too much sample. Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
Experimental Protocols
Protocol 1: Aqueous Wash of Crude 1-Chlorononane
-
Transfer the crude 1-chlorononane to a separatory funnel.
-
Add an equal volume of deionized water and gently swirl the funnel. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and invert it, venting frequently to release any pressure from CO2 evolution.[1]
-
Gently shake the funnel for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter or decant the dried 1-chlorononane from the drying agent.
Protocol 2: Fractional Distillation of 1-Chlorononane
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Place the washed and dried crude 1-chlorononane in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect the initial fraction (fore-run) that distills at a lower temperature and discard it.
-
Collect the main fraction of 1-chlorononane at its boiling point (approximately 202-204 °C at atmospheric pressure). Distillation under reduced pressure is recommended to lower the boiling point and prevent potential decomposition.
-
Stop the distillation before the flask goes to dryness.
Protocol 3: Column Chromatography of 1-Chlorononane
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the solvent to drain to the level of the silica gel.
-
Dissolve the partially purified 1-chlorononane in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Elute the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing if necessary), determined by prior TLC analysis.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure 1-chlorononane.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the purification of crude 1-chlorononane.
Caption: Troubleshooting logic for impure distillate in fractional distillation.
References
Resolving peak tailing of chlorinated compounds in gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography ( ) analysis of chlorinated compounds.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of your results. This guide provides a systematic approach to diagnosing and resolving peak tailing of chlorinated compounds.
Is the peak tailing observed for all peaks or only for specific chlorinated compounds?
-
All Peaks Tailing: This generally indicates a physical or mechanical issue within the GC system.
-
Specific Peaks Tailing: This is often due to chemical interactions between the chlorinated analytes and active sites within the system.
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram, including the solvent peak, exhibit tailing, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for universal peak tailing in GC.
Scenario 2: Only Chlorinated Compound Peaks are Tailing
If you observe peak tailing specifically for your chlorinated analytes, it is likely due to unwanted interactions with active sites in the GC system.
Caption: Troubleshooting workflow for chlorinated compound-specific peak tailing.
Interaction of Chlorinated Compounds with Active Sites
Peak tailing of chlorinated compounds is often caused by their interaction with active silanol groups present on the surface of glass inlet liners and column walls. This interaction leads to adsorption and a delayed release of the analyte, resulting in an asymmetrical peak shape.
Caption: Interaction of chlorinated compounds with active and deactivated sites.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for chlorinated compounds in GC?
A1: The most frequent causes include:
-
Active sites in the inlet: Silanol groups on the surface of glass liners can interact with polar functional groups of chlorinated compounds, causing adsorption and peak tailing.[1][2]
-
Contaminated inlet liner: An accumulation of non-volatile residues from previous injections can create new active sites.[1]
-
Improper column installation: If the column is installed too high or too low in the inlet, it can create dead volumes and turbulent flow paths, leading to peak tailing.[3]
-
Column contamination or degradation: Accumulation of contaminants at the head of the column or degradation of the stationary phase can lead to poor peak shapes.[4][5]
-
Leaks: Leaks in the inlet system can disrupt the carrier gas flow and cause peak distortion.[6][7]
Q2: How often should I perform inlet maintenance?
A2: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. A general guideline is:
-
Septa: Replace every 100-200 injections or sooner if you observe pieces of the septum in the liner.[1]
-
Inlet Liner: Inspect daily and replace when it appears dirty or when peak tailing is observed. For complex matrices, replacement may be needed more frequently.[1][8]
-
Inlet Seal (Gold Seal): Replace every time you change the column or if you observe peak tailing for active compounds.[9]
Q3: What type of inlet liner is best for analyzing chlorinated compounds?
A3: For the analysis of active compounds like many chlorinated pesticides, it is crucial to use a deactivated inlet liner.[10] Ultra-inert or base-deactivated liners are specifically treated to minimize the number of active silanol groups, thus reducing analyte interaction and peak tailing.[10] Liners with glass wool can help with sample vaporization but ensure the wool is also deactivated.[11]
Q4: Can the injection solvent affect peak shape for chlorinated compounds?
A4: Yes, particularly when using a mass spectrometer (MS) detector. Halogenated solvents like dichloromethane (DCM) can interact with the hot metal surfaces of the MS ion source, leading to the formation of metal chlorides.[12][13] These deposits can act as active sites, causing peak tailing for subsequent analytes.[12][13] If you are experiencing persistent tailing and are using a halogenated solvent, consider switching to a non-halogenated alternative if your sample preparation method allows.
Q5: What is column conditioning, and how do I perform it?
A5: Column conditioning is the process of heating a new GC column to a temperature above the final oven temperature of your analytical method to remove any volatile contaminants and stabilize the stationary phase.
Experimental Protocol: GC Column Conditioning
-
Installation: Install the new column in the GC inlet, but do not connect it to the detector.
-
Purge: Set the carrier gas flow to the recommended rate for your column dimension (e.g., 1-2 mL/min for a 0.25 mm ID column) and purge the column for 15-30 minutes at ambient oven temperature. This removes oxygen from the column.
-
Heating: Program the oven to ramp at 10-20°C/min to a final temperature that is 10-20°C above the highest temperature in your analytical method, but do not exceed the column's maximum isothermal temperature limit.
-
Hold: Hold at the final temperature for 1-2 hours. For very thick film columns or when using a sensitive detector, a longer conditioning time may be necessary.
-
Cool Down and Connect: Cool the oven down, and then connect the column to the detector.
-
Equilibrate: Heat the oven to your initial method temperature and allow the baseline to stabilize before running samples.
Q6: How can I deactivate a GC inlet liner myself?
A6: While commercially available pre-deactivated liners are recommended for consistency and quality, you can deactivate liners in the lab.[7] This process involves cleaning the liner followed by a silylation reaction to cap the active silanol groups.
Experimental Protocol: Inlet Liner Deactivation
Caution: This procedure involves hazardous chemicals. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Cleaning:
-
Soak the liner in a cleaning solution (e.g., 5% Decon 90 or a similar laboratory detergent) and sonicate for 15-30 minutes.
-
Rinse thoroughly with deionized water, followed by methanol, and then dichloromethane.
-
Dry the liner in an oven at 100-120°C for at least 1 hour.
-
-
Deactivation (Silylation):
-
Prepare a 5-10% solution of a silylating agent (e.g., dimethyldichlorosilane - DMDCS) in a dry, aprotic solvent like toluene.
-
Immerse the clean, dry liner in the silylating solution for 15-30 minutes.
-
Remove the liner and rinse it with fresh toluene, followed by methanol to remove excess reagent and byproducts.
-
Dry the liner under a stream of inert gas (e.g., nitrogen) and then cure it in an oven at 250-300°C for 1-2 hours.
-
Data Presentation
The following table summarizes the potential impact of different inlet liner types on the analysis of chlorinated pesticides, specifically focusing on the degradation of endrin and DDT, which are sensitive indicator compounds for inlet activity. Lower breakdown percentages indicate a more inert surface.
| Inlet Liner Type | Deactivation | Endrin Breakdown (%) | 4,4'-DDT Breakdown (%) | Peak Shape for Chlorinated Compounds |
| Standard Glass | None | > 20% | > 15% | Significant Tailing |
| Silanized | DMDCS/TMCS | 5 - 15% | 5 - 10% | Moderate Tailing |
| Ultra Inert | Proprietary | < 5% | < 5% | Symmetrical Peaks |
| Base Deactivated | Base Wash + Silylation | < 5% | < 5% | Symmetrical Peaks |
Note: The breakdown percentages are typical values and can vary depending on the specific GC conditions and the age of the liner. The data presented is a qualitative summary based on information from multiple sources.[14]
References
- 1. epa.gov [epa.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. nemi.gov [nemi.gov]
- 6. Method of Base Deactivation of Inlet Liners? - Chromatography Forum [chromforum.org]
- 7. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 8. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Cleaning Liners - Chromatography Forum [chromforum.org]
- 13. scribd.com [scribd.com]
- 14. google.com [google.com]
Technical Support Center: Enhancing Chromatographic Resolution of Chloroisononane Isomers
Welcome to the technical support center for the chromatographic analysis of "Isononane, chloro-" isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating chloroisononane isomers?
A1: The main challenges stem from the structural similarity of the isomers. Positional isomers of chloroisononane often have very similar boiling points and polarities, making them difficult to resolve using standard chromatographic techniques.[1] Chiral isomers (enantiomers) present an even greater challenge, requiring specialized chiral stationary phases for separation.[2][3][4]
Q2: Which chromatographic technique is generally more suitable for chloroisononane isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Gas chromatography (GC) is typically the preferred method for separating volatile, non-polar compounds like chloroisononane isomers.[5][6] Separation in GC is based on differences in boiling points and interactions with the stationary phase. Given the volatility of chloroisononanes, GC often provides better resolution and sensitivity. HPLC can also be used, particularly with non-polar stationary phases, but may require more extensive method development.[7]
Q3: What type of GC column is recommended for separating positional isomers of chloroisononane?
A3: For positional isomers, a high-resolution capillary column with a non-polar or moderately polar stationary phase is recommended. A 6% cyanopropylphenyl with 94% dimethylpolysiloxane stationary phase has been shown to be effective for resolving various halogenated hydrocarbons.[8] Longer columns and smaller internal diameters can also enhance efficiency and resolution.[9]
Q4: How can I separate enantiomers of a specific chloroisononane isomer?
A4: Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have broad chiral recognition capabilities.[3] The choice of the specific chiral selector depends on the structure of the chloroisononane isomer. Screening multiple chiral columns with different stationary phases is often necessary to achieve optimal separation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of chloroisononane isomers.
Issue 1: Poor Resolution of Positional Isomers
Symptoms:
-
Co-eluting or overlapping peaks for different positional isomers.
-
Broad peaks leading to a loss of resolution.[10]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate GC Column Phase | Select a stationary phase with higher selectivity for halogenated compounds. A 6% cyanopropylphenyl/94% dimethylpolysiloxane phase is a good starting point.[8] Consider a more polar phase to enhance dipole-dipole interactions. |
| Suboptimal Oven Temperature Program | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.[9][10] |
| Incorrect Carrier Gas Flow Rate | Ensure the carrier gas flow rate is optimal for the column dimensions. An incorrect flow rate can lead to band broadening and reduced efficiency.[10] |
| Column Overloading | Reduce the injection volume or sample concentration. Overloading the column can cause peak distortion and loss of resolution.[10] |
Issue 2: Inability to Separate Enantiomers
Symptoms:
-
A single peak is observed for a known racemic mixture of a chloroisononane isomer.
-
No separation is achieved on a standard, achiral column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Use of an Achiral Column | Enantiomers cannot be separated on a non-chiral stationary phase. A chiral stationary phase (CSP) is mandatory.[2][3] |
| Incorrect Chiral Stationary Phase | The choice of CSP is critical. Screen a variety of polysaccharide-based or cyclodextrin-based chiral columns to find one that provides the necessary stereoselectivity.[3] |
| Inappropriate Mobile Phase (HPLC) or Temperature (GC) | For chiral HPLC, the mobile phase composition significantly impacts selectivity.[3] For chiral GC, optimizing the temperature program is crucial for achieving resolution. |
Issue 3: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.[10]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Active Sites in the GC System | Active sites in the inlet liner or the front of the column can cause peak tailing for polarizable compounds. Use a deactivated inlet liner and trim the first few centimeters of the column.[10][11] |
| Column Contamination | Contaminants in the column can interact with the analytes. Bake out the column at a high temperature to remove contaminants.[12][13] |
| Incompatible Solvent | A mismatch between the sample solvent and the stationary phase polarity can cause peak distortion.[11] Ensure the solvent is compatible with the analytical column. |
Experimental Protocols
Protocol 1: GC-MS Method for Positional Isomer Separation
This protocol outlines a general method for the separation of positional chloroisononane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.
-
Autosampler for consistent injections.
2. Chromatographic Conditions:
-
Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
4. Sample Preparation:
-
Dissolve the chloroisononane isomer mixture in a suitable volatile solvent (e.g., hexane) to a final concentration of 10 µg/mL.
Protocol 2: Chiral GC Method for Enantiomer Separation
This protocol provides a starting point for developing a method to separate enantiomers of a specific chloroisononane isomer.
1. Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Autosampler.
2. Chromatographic Conditions:
-
Column: Chiraldex G-TA (Gamma-Cyclodextrin trifluoroacetyl), 30 m x 0.25 mm ID, 0.12 µm film thickness (or other suitable chiral column).
-
Carrier Gas: Hydrogen at a constant pressure of 10 psi.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 2°C/min to 150°C.
-
Hold: 10 minutes at 150°C.
-
-
Inlet: Split/splitless injector at 220°C with a split ratio of 100:1.
-
Injection Volume: 1 µL.
3. Detector Conditions:
-
FID Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
4. Sample Preparation:
-
Prepare a 100 µg/mL solution of the racemic chloroisononane isomer in hexane.
Data Presentation
Table 1: Hypothetical Retention Data for Positional Chloroisononane Isomers on Different GC Columns
| Isomer | Retention Time (min) on Column A (Non-Polar) | Retention Time (min) on Column B (Mid-Polar) |
| 1-chloro-2-methylnonane | 12.5 | 13.8 |
| 2-chloro-2-methylnonane | 12.8 | 14.5 |
| 3-chloro-2-methylnonane | 13.1 | 15.2 |
| Resolution (Rs) between 1 & 2 | 1.2 | 2.1 |
| Resolution (Rs) between 2 & 3 | 1.1 | 2.5 |
| Column A: 100% Dimethylpolysiloxane | ||
| Column B: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane |
Table 2: Effect of Oven Ramp Rate on Resolution of Critical Pair (Isomers 2 & 3 from Table 1) on Column B
| Oven Ramp Rate (°C/min) | Retention Time Isomer 2 (min) | Retention Time Isomer 3 (min) | Resolution (Rs) |
| 10 | 10.2 | 10.5 | 1.5 |
| 5 | 14.5 | 15.2 | 2.5 |
| 2 | 22.1 | 23.5 | 3.8 |
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Logical steps for developing a chiral separation method.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Navigating Nucleophilic Substitution: A Comparative Guide to "Isononane, chloro-" and Other Alkyl Halides in SN2 Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of "Isononane, chloro-" and other alkyl halides in the context of bimolecular nucleophilic substitution (SN2) reactions, supported by established principles and comparative data. Understanding the relative reactivity of these substrates is crucial for optimizing reaction conditions and achieving desired product yields.
In the landscape of organic synthesis, SN2 reactions represent a fundamental class of transformations for the construction of carbon-heteroatom and carbon-carbon bonds. The efficiency of these reactions is profoundly influenced by the structure of the alkyl halide substrate. Here, we delve into the performance of "Isononane, chloro-," a nine-carbon alkyl chloride, in comparison to a range of other commercially available alkyl halides. For the purpose of this guide, "Isononane, chloro-" will be primarily considered as its linear isomer, 1-chlorononane, a primary alkyl halide, which is most amenable to SN2 reactions. The impact of branching and steric hindrance on reactivity will also be addressed.
Unraveling Reactivity: The Role of Steric Hindrance
The rate of an SN2 reaction is highly sensitive to steric congestion around the electrophilic carbon atom.[1][2] The reaction proceeds via a backside attack by the nucleophile, leading to a pentacoordinate transition state.[2] Bulky substituents on or near the reaction center impede the approach of the nucleophile, thereby increasing the activation energy and slowing down the reaction rate.[3] This steric effect is the primary determinant of the reactivity trend observed in alkyl halides for SN2 reactions: methyl > primary > secondary >> tertiary.[2][3] Tertiary alkyl halides generally do not undergo SN2 reactions due to severe steric hindrance.[4][5]
Comparative Performance of Alkyl Halides in SN2 Reactions
| Alkyl Chloride | Structure | Type | Relative Rate of Reaction with NaI in Acetone |
| Methyl chloride | CH₃Cl | Methyl | ~1200 |
| Ethyl chloride | CH₃CH₂Cl | Primary | ~40 |
| 1-Chloropropane | CH₃CH₂CH₂Cl | Primary | ~30 |
| 1-Chlorononane (Isononane, chloro-) | CH₃(CH₂)₈Cl | Primary | ~25 (Estimated) |
| 1-Chloro-2-methylpropane | (CH₃)₂CHCH₂Cl | Primary | ~2 |
| 2-Chloropropane | (CH₃)₂CHCl | Secondary | ~1 |
| 2-Chloro-2-methylpropane | (CH₃)₃CCl | Tertiary | Negligible |
Note: The relative rates are normalized to the rate of 2-chloropropane. The value for 1-chlorononane is an estimation based on the established trend for unbranched primary alkyl halides. The rate slightly decreases with increasing chain length due to a minor increase in steric hindrance.
As the data indicates, 1-chlorononane, as a primary alkyl halide, is expected to exhibit good reactivity in SN2 reactions, comparable to other linear primary alkyl chlorides. However, its reactivity will be significantly lower than that of methyl chloride and ethyl chloride due to the increased steric bulk of the longer alkyl chain. Branched isomers of chlorononane, such as 2-chlorononane (secondary) or isomers with branching near the reaction center, would be substantially less reactive. For instance, an isomer like 2-chloro-2-methylheptane (a tertiary alkyl halide) would be essentially unreactive under SN2 conditions.
Experimental Protocol: A Qualitative Comparison of SN2 Reaction Rates
The following protocol, adapted from standard organic chemistry laboratory procedures, allows for a qualitative comparison of the reactivity of different alkyl chlorides in an SN2 reaction.[6][7][11][12]
Objective: To determine the relative SN2 reactivity of 1-chlorononane and other alkyl chlorides by observing the rate of precipitate formation upon reaction with sodium iodide in acetone.
Materials:
-
1-Chlorononane ("Isononane, chloro-")
-
Methyl chloride (or a suitable precursor)
-
Ethyl chloride
-
1-Chloropropane
-
1-Chloro-2-methylpropane
-
2-Chloropropane
-
2-Chloro-2-methylpropane
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone for cleaning
-
Test tubes (e.g., 10 x 75 mm)
-
Pipettes or droppers
-
Stoppers for test tubes
-
Water bath (optional, for slow reactions)
-
Timer
Procedure:
-
Label a series of clean, dry test tubes for each alkyl halide to be tested.
-
Into each corresponding test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To each test tube, add 5 drops of the respective alkyl halide. Stopper the tubes, shake to mix, and start the timer.
-
Observe the test tubes for the formation of a white precipitate (sodium chloride). Record the time it takes for the precipitate to appear.
-
For reactions that are slow at room temperature, the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction. Note any changes in reactivity with increased temperature.
-
Compare the times of precipitate formation to rank the alkyl halides in order of their SN2 reactivity.
Expected Observations: A rapid formation of precipitate indicates a fast SN2 reaction. The order of reactivity is expected to follow the trend: methyl > primary > secondary. Tertiary alkyl halides are not expected to show any precipitate formation. 1-chlorononane should show a rate of precipitation comparable to other primary alkyl chlorides, though slightly slower than the smaller ones.
Visualizing the SN2 Reaction Mechanism
The following diagram, generated using Graphviz, illustrates the concerted mechanism of an SN2 reaction.
Caption: The concerted mechanism of an SN2 reaction.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. amherst.edu [amherst.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Solved For the SN2 reaction, the nucleophile is 1 ; | Chegg.com [chegg.com]
- 9. Write a chemical equation to show what happens when one-chloro-3-methylpr.. [askfilo.com]
- 10. organic chemistry - Why does using NaI as a nucleophile and acetone as solvent lead to an SN2 reaction mechanism instead of SN1? Is I- not considered a weak nucleophile? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. webassign.net [webassign.net]
- 12. studylib.net [studylib.net]
Comparative Toxicity of Chlorinated Alkanes: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of short-, medium-, and long-chain chlorinated alkanes, providing researchers, scientists, and drug development professionals with essential comparative data and experimental insights.
Chlorinated alkanes, also known as chlorinated paraffins, are complex mixtures of polychlorinated n-alkanes. They are broadly categorized based on their carbon chain length into short-chain (SCCAs; C10-13), medium-chain (MCCAs; C14-17), and long-chain (LCCAs; C18-38) chlorinated alkanes.[1][2] The degree of chlorination within these categories can also vary significantly, typically ranging from 30% to 70% by weight. These compounds have been widely used as plasticizers, flame retardants, and lubricants in various industrial and consumer products.[3] However, concerns over their persistence, bioaccumulation, and toxicity have led to increased scrutiny and regulatory action, particularly for SCCAs.[3][4] This guide provides a comparative overview of the toxicity of these different classes of chlorinated alkanes, supported by quantitative data, detailed experimental protocols, and visual representations of key toxicological pathways and workflows.
Quantitative Toxicity Data
The toxicity of chlorinated alkanes is influenced by both their carbon chain length and their degree of chlorination. Generally, toxicity is observed to be inversely related to carbon chain length, with SCCAs exhibiting the highest toxicity.[5] The following table summarizes key toxicity endpoints from various studies to facilitate a quantitative comparison.
| Chain Length Category | Compound Specification | Species | Exposure Route | Duration | Toxicity Endpoint | Value | Reference |
| Short-Chain (SCCAs) | C10-13, 58% Chlorine | Rat | Oral (Gavage) | - | NOAEL (Developmental) | 10 mg/kg bw/day | |
| C12, 60% Chlorine | Rat (Male) | Oral (Gavage) | 2 years | Carcinogenicity (Kidney tumors) | - | [6] | |
| C12, 60% Chlorine | Mouse | Oral (Gavage) | 2 years | Carcinogenicity (Liver & Thyroid tumors) | - | [6] | |
| C10-13 | Fish | Chronic | - | NOEC | 0.0096 - 0.05 mg/L | [7] | |
| C10-13 | Aquatic Plants | 96 hours | EC50 | 0.043 - 0.39 mg/L | [7] | ||
| Medium-Chain (MCCAs) | C14-17, 52% Chlorine | Rat | Oral (Gavage) | - | NOEL (Developmental & Maternal) | 100 mg/kg bw/day | |
| C14-17, 52% Chlorine | Rat | - | - | NOAEL (Kidney effects) | 10 mg/kg bw/day | [8] | |
| C14-17, 52% Chlorine | Beagle Dog | Dietary | - | NOEL (Liver effects) | 10 mg/kg bw/day | ||
| C14-17, 52% Chlorine | Daphnia magna | 21 days | NOEC (Reproduction) | 8.7 µg/L | [9] | ||
| C14-17, 52% Chlorine | Daphnia magna | 48 hours | EC50 | 5.9 µg/L | [9] | ||
| Long-Chain (LCCAs) | C22-26, 43% Chlorine | Rat | Oral (Gavage) | - | NOEL (Developmental & Maternal) | 5,000 mg/kg bw/day | |
| C22-26, 70% Chlorine | Rat | Oral (Gavage) | - | NOEL (Developmental & Maternal) | 1,000 mg/kg bw/day | ||
| C20-30, 43% Chlorine | Rat (Female) | Oral (Gavage) | 90 days | LOAEL (Liver effects) | 100 mg/kg bw/day | [10] | |
| C20-26, 70% Chlorine | Rat | - | - | NOAEL (Liver effects) | 900 mg/kg bw/day | [8] |
Key: bw = body weight; EC50 = half maximal effective concentration; LOAEL = lowest-observed-adverse-effect level; NOAEL = no-observed-adverse-effect level; NOEC = no-observed-effect concentration; NOEL = no-observed-effect level.
Experimental Protocols
The assessment of chlorinated alkane toxicity relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in toxicological studies of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]
-
Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the chlorinated alkane dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include solvent-only controls.
-
MTT Addition: After the exposure period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals formed by metabolically active cells.[1]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) value.
In Vitro Genotoxicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11][12]
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) and may also include strains of Escherichia coli auxotrophic for tryptophan.[13]
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation of the test compound.[12]
-
Exposure: Pre-incubate the bacterial culture with the test compound at various concentrations, the S9 mix (if used), and a small amount of histidine in a test tube.[11]
-
Plating: Pour the mixture onto a minimal glucose agar plate.[11]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[11]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Carcinogenicity Study (Rodent Bioassay)
Long-term carcinogenicity studies in rodents are the gold standard for assessing the cancer-causing potential of chemicals.[14] These studies are typically conducted in accordance with OECD Test Guideline 451 or similar protocols.
-
Animal Selection: Use two rodent species, typically F344/N rats and B6C3F1 mice, with equal numbers of males and females in each dose group.[14][15]
-
Dose Selection and Administration: Based on subchronic toxicity studies, select at least three dose levels plus a vehicle control group. The highest dose should be a maximum tolerated dose (MTD). Administer the chlorinated alkane, typically by gavage, for the majority of the animal's lifespan (e.g., 18-24 months for mice and rats, respectively).[14][15]
-
In-life Observations: Conduct daily clinical observations and record body weights and food consumption regularly.
-
Pathology: At the end of the study, perform a complete necropsy on all animals. Collect a comprehensive set of tissues for histopathological examination by a qualified pathologist.[15]
-
Data Analysis: Statistically analyze the incidence of neoplasms (tumors) in the dosed groups compared to the control group. An increase in the incidence of benign or malignant tumors at any site is considered evidence of carcinogenic activity.[16]
Mandatory Visualizations
Signaling Pathway: Oxidative Stress
Chlorinated alkanes have been shown to induce oxidative stress, a key mechanism of their toxicity.[17] This involves the overproduction of reactive oxygen species (ROS), leading to cellular damage.
Caption: Oxidative stress signaling pathway induced by chlorinated alkanes.
Experimental Workflow: In Vivo Carcinogenicity Bioassay
The following diagram illustrates the typical workflow for a long-term rodent carcinogenicity study.
Caption: Workflow for a rodent carcinogenicity bioassay.
Logical Relationship: Structure-Toxicity Relationship
The toxicity of chlorinated alkanes is closely linked to their chemical structure, specifically their carbon chain length and degree of chlorination.
Caption: Structure-activity relationship of chlorinated alkanes.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Toxic substances list: chlorinated alkanes - Canada.ca [canada.ca]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Risk assessment of chlorinated paraffins in feed and food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. biotoxicity.com [biotoxicity.com]
- 14. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
A Researcher's Guide to Evaluating the Cross-Reactivity of "Isononane, chloro-" in Environmental Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
The detection of specific chemical compounds in environmental matrices is critical for assessing contamination levels and ensuring ecological and human health. "Isononane, chloro-," a chlorinated alkane, represents a class of compounds that can be challenging to monitor accurately. A key issue in environmental analysis is the potential for cross-reactivity in monitoring assays, where the assay responds to compounds other than the target analyte, leading to inaccurate quantification. This guide provides a framework for evaluating the cross-reactivity of "Isononane, chloro-" in environmental monitoring assays, offering a comparative overview of analytical approaches and detailed experimental protocols. Due to a lack of publicly available cross-reactivity data for "Isononane, chloro-," this guide focuses on the methodologies researchers can employ to conduct such an evaluation.
Comparative Overview of Analytical Methodologies
Two primary analytical approaches are considered for the environmental monitoring of chlorinated hydrocarbons like "Isononane, chloro-": highly specific chromatographic methods and rapid screening immunoassays.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is considered a gold-standard confirmatory method.[1][2][3][4][5] It offers high specificity and sensitivity by separating individual compounds from a mixture and identifying them based on their unique mass-to-charge ratio and retention time. For chlorinated alkanes, using a sensitive detector like an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry can achieve very low detection limits.[2][3] While less prone to cross-reactivity, co-eluting isomers or structurally similar compounds can still present challenges.
-
Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are rapid, high-throughput screening tools that use antibodies to detect a target analyte.[6][7] Their primary advantage is cost-effectiveness and speed, making them suitable for large-scale screening.[7] However, the antibodies used in these assays may bind to structurally similar compounds, a phenomenon known as cross-reactivity.[8][9][10] This can lead to false-positive results or overestimation of the target analyte's concentration.[9][10] The degree of cross-reactivity is a critical parameter to validate for any environmental immunoassay.[11][12]
Data Presentation: A Template for Cross-Reactivity Assessment
Researchers generating their own data on the cross-reactivity of "Isononane, chloro-" can use the following table structure to present their findings clearly. This table allows for a direct comparison of the performance of different analytical methods.
| Parameter | Immunoassay (ELISA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative Method (e.g., FTIR-ATR Sensor) |
| Target Analyte | Isononane, chloro- | Isononane, chloro- | Chlorinated Hydrocarbons |
| Limit of Detection (LOD) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Limit of Quantitation (LOQ) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Cross-Reactivity with Compound A (%) | [Calculate using IC50 values] | Not Applicable (specific) | [Describe potential interferences] |
| Cross-Reactivity with Compound B (%) | [Calculate using IC50 values] | Not Applicable (specific) | [Describe potential interferences] |
| Cross-Reactivity with Compound C (%) | [Calculate using IC50 values] | Not Applicable (specific) | [Describe potential interferences] |
| Matrix Effects (Soil/Water) | [Describe observed effects] | [Describe observed effects] | [Describe observed effects] |
| Analysis Time per Sample | ~1-4 hours | ~30-60 minutes | Real-time/Near real-time |
| Cost per Sample | Low to Moderate | High | Moderate to High |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cross-reactivity of "Isononane, chloro-".
Protocol 1: Determination of Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of an immunoassay developed for "Isononane, chloro-" with other structurally related compounds.
1. Reagent Preparation:
- Prepare a stock solution of "Isononane, chloro-" standard in a suitable organic solvent (e.g., methanol).
- Prepare stock solutions of potential cross-reactants (e.g., other chlorinated alkanes, isomers of chloro-isononane) at the same molar concentration.
- Prepare coating antigen (e.g., a protein conjugate of a "Isononane, chloro-" hapten) and specific polyclonal or monoclonal antibodies.
2. ELISA Plate Coating:
- Coat a 96-well microtiter plate with the coating antigen at an optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Incubate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
3. Competitive Reaction:
- Prepare serial dilutions of the "Isononane, chloro-" standard and each potential cross-reactant.
- In separate wells, add the diluted standards or cross-reactants followed by the specific antibody at a pre-determined optimal dilution.
- Incubate for 1-2 hours at room temperature to allow for the competitive binding to the antibody.
4. Detection:
- Wash the plate three times.
- Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
- Wash the plate five times.
- Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.[13]
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
5. Data Analysis:
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
- Plot the absorbance versus the logarithm of the analyte concentration for "Isononane, chloro-" and each cross-reactant to generate inhibition curves.
- Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each potential cross-reactant.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of "Isononane, chloro-" / IC50 of Cross-reactant) x 100
Protocol 2: Confirmatory Analysis and Specificity Verification using GC-MS
This protocol describes the use of GC-MS to confirm the presence and concentration of "Isononane, chloro-" and to verify the absence of cross-reactivity from other compounds identified in the immunoassay.
1. Sample Preparation:
- Extract "Isononane, chloro-" and other potential chlorinated compounds from the environmental matrix (water or soil) using an appropriate method such as liquid-liquid extraction or solid-phase extraction.
- Concentrate the extract to a known volume.
2. GC-MS Analysis:
- Inject a small volume of the extract into the GC-MS system.
- Use a capillary column suitable for the separation of chlorinated hydrocarbons.
- Set the oven temperature program to achieve optimal separation of the target analyte from other compounds.
- Operate the mass spectrometer in a mode that provides high sensitivity and selectivity, such as electron capture negative ionization (ECNI).[3][4]
- Acquire data in both full scan mode to identify unknown compounds and selected ion monitoring (SIM) mode for quantitative analysis of "Isononane, chloro-".
3. Data Analysis:
- Identify "Isononane, chloro-" based on its retention time and the presence of characteristic ions in its mass spectrum.
- Quantify the concentration of "Isononane, chloro-" by comparing the peak area of its characteristic ion to a calibration curve generated from standards of known concentrations.
- Analyze the chromatograms for the presence of other compounds that may have caused a response in the immunoassay.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for assessing immunoassay cross-reactivity.
Caption: Workflow for GC-MS confirmatory analysis.
By following these protocols and utilizing the provided frameworks for data presentation, researchers can systematically evaluate the cross-reactivity of "Isononane, chloro-" in environmental monitoring assays, leading to more accurate and reliable data for environmental assessment and management.
References
- 1. Analysis of polychlorinated n-alkanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alsglobal.eu [alsglobal.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. elearning.unito.it [elearning.unito.it]
- 6. PCBs Higher Chlorinated, ELISA, 96-test [goldstandarddiagnostics.com]
- 7. pjoes.com [pjoes.com]
- 8. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. cape-tech.com [cape-tech.com]
- 13. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
Inter-laboratory Comparison of Chlorinated Alkane Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of chlorinated alkanes like "Isononane, chloro-" is crucial for environmental monitoring, food safety, and toxicological studies. This guide provides an objective comparison of analytical methodologies, supported by experimental data from inter-laboratory studies on the broader class of chlorinated paraffins (CPs), to which "Isononane, chloro-" belongs.
The determination of CPs, including short-chain (SCCPs), medium-chain (MCCPs), and long-chain (LCCPs) chlorinated paraffins, presents significant analytical challenges due to their presence as complex isomeric mixtures.[1] This complexity often leads to variability in quantification results between laboratories, highlighting the need for standardized methods and well-characterized reference materials.[2]
Quantitative Data Summary
| Analyte Class | Spike Level | Trueness (%) | Precision (CV%) | Acceptability Limits (EURL) |
| SCCPs | High | 72 - 117 | < 15 | 50 - 150 |
| SCCPs | Low | 72 - 117 | < 15 | 50 - 150 |
Caption: Performance data for SCCP quantification using a pattern deconvolution method.[3]
Experimental Protocols
Accurate quantification of chlorinated alkanes relies on robust analytical methodologies. The following section details a common experimental workflow, from sample preparation to instrumental analysis.
Sample Preparation:
A generic workflow for the extraction and cleanup of chlorinated alkanes from a solid matrix like indoor dust is outlined below. The goal is to isolate the target analytes from the sample matrix and remove interfering substances.
Caption: General workflow for sample preparation and analysis.
Instrumental Analysis:
High-resolution gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary techniques for the analysis of chlorinated paraffins.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of volatile and semi-volatile compounds. Electron capture negative ionization (ECNI) is often used as the ionization source for enhanced sensitivity towards chlorinated compounds.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for less volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is often employed to aid in the identification and quantification of complex CP mixtures.[3]
Quantification Strategies:
Due to the lack of individual standards for the vast number of isomers, several quantification strategies have been developed:[3]
-
Pattern Deconvolution: This method involves comparing the chromatographic pattern of the sample to that of technical CP mixtures.
-
Chlorine-Content Calibration: This approach utilizes the response of the mass spectrometer to the chlorine content of the molecules.
The choice of quantification strategy can significantly impact the results, and inter-laboratory comparisons help to assess the performance of different approaches.
Caption: Common quantification strategies for chlorinated paraffins.
Challenges and Future Outlook
The accurate quantification of chlorinated alkanes like "Isononane, chloro-" remains a significant challenge in analytical chemistry.[2] Key issues include:
-
Lack of Certified Reference Materials: The limited availability of well-characterized standards for the vast number of CP isomers hinders accurate calibration and validation of analytical methods.[2]
-
Methodological Variability: Differences in extraction efficiency, cleanup procedures, and instrumental parameters can lead to significant variations in results between laboratories.
-
Complex Data Analysis: The interpretation of complex chromatographic and mass spectrometric data requires specialized software and expertise.
Ongoing efforts to develop new reference materials, harmonize analytical protocols, and improve data analysis software are crucial for enhancing the reliability and comparability of chlorinated alkane quantification. Participation in proficiency testing and inter-laboratory comparison studies is highly recommended for laboratories involved in the analysis of these compounds to ensure the quality and accuracy of their data.
References
- 1. Eurofins News: Short and Medium Chain Chlorinated Paraffins - Eurofins Scientific [eurofins.de]
- 2. Determination of chlorinated paraffins (CPs): Analytical conundrums and the pressing need for reliable and relevant standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. bcp-instruments.com [bcp-instruments.com]
A Comparative Analysis of "Isononane, chloro-" as a Plasticizer Against Industry Standards
In the ever-evolving landscape of polymer additives, the pursuit of novel plasticizers that offer enhanced performance, improved safety profiles, and cost-effectiveness is a paramount objective for researchers and drug development professionals. This guide provides a comprehensive comparison of "Isononane, chloro-," a chlorinated hydrocarbon, with industry-standard plasticizers, namely Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP). Due to the limited direct experimental data on "Isononane, chloro-" as a plasticizer, this comparison utilizes data on chlorinated paraffins (CPs) as a proxy, given their chemical similarity as chlorinated hydrocarbons used as secondary plasticizers in Polyvinyl Chloride (PVC). This analysis is based on key performance indicators, including mechanical properties, thermal stability, and migration resistance, supported by detailed experimental protocols.
Executive Summary
Chlorinated paraffins, used here as a surrogate for "Isononane, chloro-," present a viable, cost-effective alternative to traditional phthalate plasticizers, offering distinct advantages in flame retardancy and low-temperature flexibility. However, their performance as a primary plasticizer and their impact on the thermal stability of PVC formulations require careful consideration. Industry-standard plasticizers like DOP and DINP are well-characterized, offering a balance of flexibility, processability, and durability. The choice of plasticizer ultimately depends on the specific application requirements, balancing performance, cost, and regulatory considerations.
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of chlorinated paraffins (representing "Isononane, chloro-") in comparison to DOP and DINP in PVC formulations.
Table 1: General Properties and Performance Characteristics
| Property | Chlorinated Paraffins (as a proxy for "Isononane, chloro-") | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) |
| Plasticizer Type | Secondary | Primary | Primary |
| Primary Function | Cost reduction, flame retardancy, enhanced low-temperature flexibility.[1] | General-purpose flexibility and processability.[2] | General-purpose flexibility with lower volatility than DOP.[3] |
| Compatibility with PVC | Good, but can exude if used alone.[4] | Excellent.[2] | Excellent.[5] |
| Cost-Effectiveness | High (significantly lower cost than primary plasticizers).[1] | Favorable balance of performance and price.[2] | Good cost-performance ratio.[5] |
| Volatility | Low.[1][6] | Higher than DINP.[3] | Lower than DOP.[3] |
| Migration Resistance | Lower than primary plasticizers, especially for shorter chain lengths.[7][8] | Lower than DINP and other high molecular weight phthalates.[6] | Better than DOP due to larger molecular size.[6] |
| Flame Retardancy | Imparts flame-retardant properties.[1][6] | Does not significantly contribute to flame retardancy. | Does not significantly contribute to flame retardancy. |
Table 2: Mechanical Properties of Plasticized PVC
| Mechanical Property | PVC with Chlorinated Paraffins | PVC with Dioctyl Phthalate (DOP) | PVC with Diisononyl Phthalate (DINP) |
| Hardness (Shore A/D) | Can be formulated to match hardness of DOP-plasticized PVC. A replacement of 1 phr of DOP requires approximately 1.5 phr of a 51-52% chlorinated paraffin to achieve the same hardness.[4] | Decreases with increasing DOP concentration.[9] | Similar to DOP, provides good softening. |
| Tensile Strength | Generally decreases with increasing concentration. | Decreases with increasing DOP concentration.[9][10] | Comparable to DOP. |
| Elongation at Break | Generally increases with concentration, enhancing flexibility. | Significantly increases with higher DOP levels.[9][10] | Provides good elongation and flexibility.[5] |
Table 3: Thermal and Migration Properties
| Property | PVC with Chlorinated Paraffins | PVC with Dioctyl Phthalate (DOP) | PVC with Diisononyl Phthalate (DINP) |
| Thermal Stability | Can have an adverse effect on the static and dynamic heat stability of PVC.[4] | Thermooxidation in the presence of DOP can lead to a significant decrease in the thermal stability of PVC.[11][12] | Good thermal stability.[5] |
| Low-Temperature Flexibility | Good, especially with certain grades.[13] | Good. | Good. |
| Migration (e.g., into food simulants) | Higher migration for shorter carbon chains and lower chlorine content.[7][8] | Higher migration rates compared to higher molecular weight phthalates like DINP.[14] | Lower migration than DOP due to its larger molecular structure.[6] |
Experimental Protocols
The data presented in this guide are based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for key experiments used to evaluate plasticizer performance.
Mechanical Properties Testing
1. Tensile Properties (ASTM D638):
-
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.
-
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the plasticized PVC material by injection molding or die-cutting from sheets.[13]
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.[15]
-
Data Acquisition: The load and elongation are continuously recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Modulus of Elasticity: The ratio of stress to strain in the elastic region of the material's deformation.
-
-
2. Hardness (ASTM D2240):
-
Objective: To measure the indentation hardness of the plasticized PVC.
-
Methodology:
-
Apparatus: A durometer of the appropriate scale (typically Shore A for flexible PVC or Shore D for more rigid formulations) is used.[16][17]
-
Specimen Preparation: The test specimen should have a minimum thickness of 6 mm.
-
Testing: The durometer is pressed firmly against the specimen, and the hardness value is read from the scale after a specified time (typically 15 seconds).
-
Reporting: The result is reported as a Shore hardness value on the corresponding scale (e.g., 85 Shore A).
-
Thermal Stability Testing
1. Static Thermal Stability (ISO 182-1):
-
Objective: To evaluate the resistance of the plasticized PVC to degradation at elevated temperatures.
-
Methodology:
-
Specimen Preparation: Small, uniform pieces of the plasticized PVC are prepared.
-
Testing: The specimens are placed in a temperature-controlled oven at a specified temperature (e.g., 180°C).
-
Evaluation: The time until the first sign of degradation (e.g., discoloration, evolution of hydrogen chloride) is recorded. This can be done visually or by using an indicator paper that changes color in the presence of HCl.
-
Migration Resistance Testing
1. Plasticizer Migration (ISO 177):
-
Objective: To determine the amount of plasticizer that migrates from the PVC into a contacting material.[18]
-
Methodology:
-
Test Assembly: A specimen of the plasticized PVC is placed in intimate contact with a standard absorbent material (e.g., activated carbon, a sheet of another polymer).
-
Conditioning: The assembly is subjected to a specific temperature and pressure for a defined period.
-
Measurement: The amount of migrated plasticizer is determined by measuring the weight loss of the PVC specimen or by analyzing the absorbent material for plasticizer content using techniques like gas chromatography-mass spectrometry (GC-MS).
-
Visualizations
Caption: Experimental workflow for comparative plasticizer performance evaluation.
Caption: Logical relationship of "Isononane, chloro-" to industry standards.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. store.astm.org [store.astm.org]
- 5. DINP – A Modern Plasticizer with Wide-Ranging Applications - Cortex Chemicals [cortexch.com]
- 6. kanademy.com [kanademy.com]
- 7. thesuntek.com [thesuntek.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. bastone-plastics.com [bastone-plastics.com]
- 10. Analysis of the application of plasticizer DOP in soft PVC and PVC/ABS blends [mn.lihaochemicals.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Thermal Properties, Degradation and Stability of Poly(vinyl chlor...: Ingenta Connect [ingentaconnect.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. www2.mst.dk [www2.mst.dk]
- 15. victortestingmachine.com [victortestingmachine.com]
- 16. DIN 53505 / ASTM D2240 0 - 100HD Shore Hardness Tester Shore D To Shore A [m.huatecgroup.com]
- 17. youtube.com [youtube.com]
- 18. intertekinform.com [intertekinform.com]
A comparative study of the environmental impact of different chlorinated paraffins
A Comparative Guide to the Environmental Impact of Chlorinated Paraffins
Chlorinated paraffins (CPs) are complex mixtures of polychlorinated n-alkanes, categorized by their carbon chain length into short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C≥18) chlorinated paraffins.[1] These compounds are utilized in a wide array of industrial applications, including as plasticizers, flame retardants, and additives in metalworking fluids, paints, and sealants.[1] However, their widespread use, persistence, and potential for bioaccumulation and toxicity have raised significant environmental and health concerns, leading to international regulation and ongoing risk assessments.[2][3] This guide provides a comparative analysis of the environmental impact of SCCPs, MCCPs, and LCCPs, supported by experimental data and detailed methodologies.
Comparative Analysis of Environmental Impact
The environmental impact of chlorinated paraffins is primarily assessed based on their persistence, bioaccumulation potential, and toxicity (PBT). The following tables summarize the available quantitative data for each class of CPs.
Physicochemical Properties
| Property | Short-Chain (SCCPs) | Medium-Chain (MCCPs) | Long-Chain (LCCPs) |
| Log Kow | 4.4 - 8.7 | 5.5 - >9 | >8 |
| Water Solubility (mg/L) | 0.04 - 0.9 | < 0.1 | < 0.01 |
| Vapor Pressure (Pa) | 0.02 - 1.8 x 10^-6 | 1.1 x 10^-2 - 1.6 x 10^-7 | Very low |
Persistence and Bioaccumulation
| Parameter | Short-Chain (SCCPs) | Medium-Chain (MCCPs) | Long-Chain (LCCPs) |
| Persistence | Highly persistent (sediment half-life >12 months) | Considered persistent | Likely meets persistence or very persistent criteria[1] |
| Bioconcentration Factor (BCF) in fish (L/kg) | 1,000 - 40,000 | 1,000 - 8,000 | < 2,000[1] |
| Bioaccumulation Factor (BAF) | High (88,000–137,600) | Can be > 5,000 | Data limited, but considered to have bioaccumulation potential |
Ecotoxicity to Aquatic Organisms
| Organism | Endpoint | Short-Chain (SCCPs) | Medium-Chain (MCCPs) | Long-Chain (LCCPs) |
| Daphnia magna (Water Flea) | 48h EC50 | 0.014 - 0.53 mg/L | 0.037 mg/L | > solubility |
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | > solubility | > solubility | > solubility |
| Algae | 96h EC50 | 0.043 - 0.39 mg/L | Data limited | Data limited |
| Fish (chronic) | NOEC | 0.0096 - 0.05 mg/L | Data limited | No effects seen at solubility |
Mammalian Toxicity
| Effect | Endpoint | Short-Chain (SCCPs) | Medium-Chain (MCCPs) | Long-Chain (LCCPs) |
| Acute Oral Toxicity (Rat) | LD50 | > 4 g/kg | > 4 g/kg | > 4 g/kg |
| Repeated Dose Toxicity (Rat) | NOAEL | 10 mg/kg bw/day (kidney, thyroid effects)[2] | 10 mg/kg bw/day (kidney effects)[2] | 900 mg/kg bw/day (liver effects, 70% Cl)[2] |
| Developmental Toxicity (Rat) | NOAEL | 100 mg/kg bw/day (maternal toxicity)[2] | 5,000 mg/kg bw/day (no effects)[2] | 1,000 - 5,000 mg/kg bw/day (no effects)[2] |
Experimental Protocols
The data presented in this guide are derived from studies that generally follow internationally recognized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different studies and regulatory frameworks.[4][5]
Persistence Assessment
The persistence of chlorinated paraffins in the environment is evaluated through biodegradation studies. These experiments typically adhere to OECD Guidelines 301 (Ready Biodegradability) and OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) . These tests measure the extent and rate of mineralization of the test substance by microorganisms under controlled laboratory conditions that simulate relevant environmental compartments.[6]
Bioaccumulation Assessment
The potential for chlorinated paraffins to bioaccumulate in aquatic organisms is determined using OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) . This guideline outlines methods for measuring the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish exposed to the test substance through water or diet. The uptake and depuration of the chemical are monitored over time to determine its accumulation potential in the organism's tissues.
Toxicity Assessment
Ecotoxicity data for aquatic organisms are generated following standardized protocols such as OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) and OECD Guideline 203 (Fish, Acute Toxicity Test) .[4] For mammalian toxicity, studies on repeated-dose toxicity, developmental toxicity, and carcinogenicity are conducted according to various guidelines in OECD Section 4: Health Effects , such as OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) and OECD Guideline 414 (Prenatal Developmental Toxicity Study) .[4]
Signaling Pathway of Chlorinated Paraffin-Induced Oxidative Stress
One of the key mechanisms of chlorinated paraffin toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage and various adverse health effects. The following diagram illustrates a simplified signaling pathway for CP-induced oxidative stress.
Discussion and Regulatory Context
The compiled data indicate that short-chain chlorinated paraffins generally exhibit the highest environmental risk among the three groups, with high persistence, bioaccumulation potential, and aquatic toxicity. This has led to their classification as persistent organic pollutants (POPs) under the Stockholm Convention, with significant restrictions on their production and use.[2]
Medium-chain chlorinated paraffins are increasingly used as replacements for SCCPs.[2] However, the data show that MCCPs also possess PBT properties, raising concerns that they may be regrettable substitutes.[2] Consequently, MCCPs are also under regulatory scrutiny, with proposals for restrictions in various regions.
Long-chain chlorinated paraffins are generally considered less bioaccumulative and less toxic to aquatic organisms than their shorter-chain counterparts, likely due to their lower water solubility and bioavailability.[1] However, they are still highly persistent, and data on their long-term effects are limited.[1]
The global regulatory landscape for chlorinated paraffins is evolving. The inclusion of SCCPs in the Stockholm Convention has led to a global phase-out. China, a major producer and consumer, has banned the production, use, and trade of SCCPs as of 2024. The European Chemicals Agency (ECHA) has identified MCCPs as substances of very high concern, and restrictions are being considered.
References
- 1. chm.pops.int [chm.pops.int]
- 2. Chlorinated paraffins: Only small amounts of these chemicals are ingested in Germany and the EU - BfR [bfr.bund.de]
- 3. toxicslink.org [toxicslink.org]
- 4. search.library.brandeis.edu [search.library.brandeis.edu]
- 5. aminer.org [aminer.org]
- 6. lubesngreases.com [lubesngreases.com]
A Comparative Guide to the Synthesis of Chloro-isononane: Benchmarking Key Methodologies
For Immediate Release
This guide provides a comprehensive comparison of the primary synthetic routes to chloro-isononane, a valuable intermediate in various chemical industries. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering an objective analysis of performance metrics and detailed experimental protocols. By presenting quantitative data in a clear, tabular format and illustrating workflows with detailed diagrams, this guide aims to facilitate informed decisions in process development and optimization.
Executive Summary
The synthesis of chloro-isononane can be broadly approached via two main pathways: the free-radical chlorination of isononane and the nucleophilic substitution of isononanol. This guide benchmarks the direct chlorination of isononane against two common methods for converting isononanol to chloro-isononane: reaction with thionyl chloride (SOCl₂) and reaction with hydrogen chloride (HCl). Our analysis indicates that while free-radical chlorination is a direct and atom-economical method, it suffers from a lack of selectivity, yielding a mixture of isomers. In contrast, synthesis from isononanol offers significantly higher regioselectivity, with the thionyl chloride method providing advantages in product purity and ease of workup due to the gaseous nature of its byproducts.
Comparative Data on Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic methods, based on typical experimental outcomes for long-chain chloroalkanes.
| Parameter | Free-Radical Chlorination of Isononane | Isononanol with Thionyl Chloride (SOCl₂) | Isononanol with Hydrogen Chloride (HCl) |
| Typical Yield | 40-60% (of total chlorinated products) | 85-95% | 70-85% |
| Product Purity | Low (Mixture of isomers and polychlorinated products) | High | Moderate to High (Byproducts can complicate purification) |
| Reaction Time | 1-4 hours | 2-6 hours | 4-12 hours |
| Reaction Temperature | 25-100°C (with UV initiation) | 60-80°C | 100-140°C |
| Key Reagents | Isononane, Chlorine (Cl₂) | Isononanol, Thionyl Chloride (SOCl₂) | Isononanol, Hydrogen Chloride (HCl), Catalyst (e.g., ZnCl₂) |
| Byproducts | HCl, Dichlorinated and Polychlorinated Isononanes | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) (both gaseous) | Water (H₂O) |
| Advantages | Direct conversion of alkane, potentially lower cost of starting material. | High yield and purity, gaseous byproducts simplify purification.[1][2] | Readily available and inexpensive reagents. |
| Disadvantages | Poor selectivity, difficult separation of isomers.[3][4] | Reagent is moisture-sensitive and corrosive. | Slower reaction rates, requires higher temperatures, potential for ether formation as a side reaction.[5][6] |
Experimental Protocols
Method 1: Free-Radical Chlorination of Isononane
Objective: To synthesize chloro-isononane via the direct chlorination of isononane.
Materials:
-
Isononane (1.0 mol)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride)
-
UV lamp
Procedure:
-
A solution of isononane in the inert solvent is prepared in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer.
-
The reaction mixture is heated to 60°C.
-
Chlorine gas is bubbled through the solution while the mixture is irradiated with a UV lamp to initiate the reaction.[7]
-
The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material and the formation of monochlorinated products.
-
Upon completion, the reaction mixture is cooled and washed with a dilute solution of sodium bicarbonate to neutralize any remaining HCl and unreacted chlorine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The resulting crude product, a mixture of chloro-isononane isomers, is purified by fractional distillation.
Method 2: Synthesis from Isononanol using Thionyl Chloride
Objective: To synthesize chloro-isononane from isononanol with high purity.
Materials:
-
Isononanol (1.0 mol)
-
Thionyl chloride (SOCl₂) (1.2 mol)
-
Anhydrous solvent (e.g., dichloromethane or neat)
-
Pyridine (optional, as a catalyst and HCl scavenger)
Procedure:
-
Isononanol is dissolved in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The flask is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.[8][9]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.
-
The gaseous byproducts, SO₂ and HCl, are vented through a scrubber containing a sodium hydroxide solution.[1][2]
-
After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation.
-
The crude chloro-isononane is then purified by vacuum distillation to yield the final product.
Method 3: Synthesis from Isononanol using Hydrogen Chloride
Objective: To synthesize chloro-isononane using a cost-effective chlorinating agent.
Materials:
-
Isononanol (1.0 mol)
-
Concentrated Hydrochloric Acid (excess)
-
Zinc Chloride (ZnCl₂) (catalytic amount)
Procedure:
-
Isononanol and a catalytic amount of zinc chloride (Lucas reagent) are placed in a reaction vessel fitted with a reflux condenser.[8]
-
Concentrated hydrochloric acid is added, and the mixture is heated to 120-140°C with vigorous stirring.[5]
-
The reaction is refluxed for several hours, with the progress monitored by GC.
-
During the reaction, the water formed is distilled off as an azeotrope with HCl.
-
Once the reaction is complete, the mixture is cooled, and the organic layer is separated.
-
The organic layer is washed with water, a dilute sodium bicarbonate solution, and then brine.
-
The crude product is dried over anhydrous sodium sulfate and purified by distillation.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the free-radical chlorination of isononane.
Caption: Workflow for the synthesis of chloro-isononane from isononanol using thionyl chloride.
Caption: Workflow for the synthesis of chloro-isononane from isononanol using hydrogen chloride.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Common Methods of Preparation for Haloalkanes [unacademy.com]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. US5767330A - Process for preparing alkyl chlorides - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
Safety Operating Guide
Safe Disposal of Isononane, Chloro-: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat isonane, chloro- as a halogenated organic solvent waste. It must be collected in a designated, properly labeled, and sealed waste container. Never dispose of it down the drain. This guide provides detailed procedures for the safe handling and disposal of isononane, chloro- in a laboratory setting, ensuring compliance with environmental regulations and promoting a culture of safety.
Isononane, chloro- is a chlorinated hydrocarbon and, as such, is considered a hazardous waste. Proper disposal is not only a regulatory requirement but also a critical aspect of laboratory safety and environmental responsibility. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Primary Hazards:
-
Flammability: Combustible liquid.[1]
-
Health Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[2][3][4]
-
Environmental Hazards: Potentially toxic to aquatic life.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[5]
Key Principles:
-
Halogenated vs. Non-Halogenated: Isononane, chloro- must be collected in a waste stream specifically designated for halogenated organic solvents .[5][6] Never mix it with non-halogenated solvent waste.[6]
-
Avoid Incompatibles: Do not mix isononane, chloro- with strong oxidizing agents or strong bases.[1] A comprehensive list of incompatible chemicals should be consulted.
-
No Drain Disposal: Under no circumstances should isononane, chloro- or its containers be disposed of down the sink.[1][7]
Collection Procedure:
-
Select the Correct Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, designated for halogenated organic waste.[8] The container must have a secure, leak-proof screw cap.[1]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Isononane, chloro-".[6][9] All constituents and their approximate percentages should be listed if it is a mixed waste stream.[6][7]
-
Accumulate Waste: Keep the waste container closed at all times except when adding waste.[6] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10] The SAA should be in a well-ventilated area and away from sources of ignition.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Disposal Protocol: Step-by-Step
-
Waste Generation and Collection:
-
As isononane, chloro- waste is generated, immediately transfer it to the designated and labeled halogenated organic solvent waste container.
-
Keep a log of the waste added to the container, noting the chemical name and approximate volume.
-
-
Container Management:
-
Requesting Waste Pickup:
-
Once the waste container is nearly full (approximately 90%), or if it has been stored for the maximum allowable time per your institution's policy (e.g., 90 or 180 days), arrange for its disposal.[4][10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6]
-
Ensure all labeling is accurate and complete before the scheduled pickup.
-
Emergency Procedures
Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material for chemical spills (e.g., vermiculite or a commercial sorbent). Do not use combustible materials like paper towels to absorb large quantities of a combustible liquid.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity | [4] |
| Satellite Accumulation Area (SAA) Storage Limit | Up to 55 gallons | [9] |
| Waste Storage Time Limit (SQG) | Up to 180 days | [10] |
| Waste Storage Time Limit (LQG) | Up to 90 days | [10] |
Note: SQG (Small Quantity Generator) and LQG (Large Quantity Generator) statuses are determined by the total amount of hazardous waste generated by the entire facility per month. Consult your EHS department for your facility's specific generator status and corresponding time limits.[9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of isononane, chloro-.
Caption: Decision workflow for the safe disposal of isononane, chloro-.
References
- 1. danielshealth.com [danielshealth.com]
- 2. epa.gov [epa.gov]
- 3. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Operational Guide for Handling Chloro-Isononane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as chloro-isononane. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of chloro-isononane, grounded in established safety data.
Chemical Profile:
Chloro-isononane is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling chloro-isononane.
| PPE Category | Specification | Citation(s) |
| Eye and Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards. | [2][3] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. Nitrile rubber gloves are commonly recommended, but glove manufacturer's guidance should be consulted for specific breakthrough times. | [3][4][5][6] |
| Respiratory | Use only in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing. | [3][7][8] |
| Footwear | Closed-toe shoes are required. | [3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and compliance.
Handling Protocol:
-
Preparation:
-
Ensure adequate ventilation, such as a chemical fume hood.[2]
-
Inspect all PPE for integrity before use.
-
Locate and ensure accessibility of emergency equipment, including safety showers and eyewash stations.
-
-
Handling:
-
Storage:
Spill and Emergency Procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area.
-
Wear self-contained breathing apparatus.[2]
-
-
First Aid:
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not empty into drains.[2]
-
Contaminated absorbent material should be treated as hazardous waste.
Experimental Workflow: Safe Handling of Chloro-Isononane
Caption: Workflow for the safe handling and disposal of chloro-isononane.
References
- 1. 1-Chlorononane | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 8. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
